(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(ethylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHKPHOICFFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660228 | |
| Record name | [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-38-2 | |
| Record name | B-[3-[(Ethylamino)carbonyl]-5-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Comprehensive-Guide-to-the-Synthesis-of-3-Ethylcarbamoyl-5-fluorophenyl-boronic-acid-Strategies-Mechanisms-and-Best-Practices
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a critical building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge carbon-carbon bonds. Its unique trifunctional substitution pattern—comprising a boronic acid, an amide, and a fluorine atom—makes it a valuable synthon for introducing complex pharmacophores into drug candidates. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this key intermediate. We will delve into the strategic considerations behind the retrosynthetic analysis, provide detailed, step-by-step protocols for each synthetic transformation, and discuss the critical process parameters and in-process controls necessary to ensure a reproducible and scalable synthesis. The causality behind experimental choices, mechanistic insights, and authoritative grounding through cited literature are emphasized to provide a holistic understanding for the practicing chemist.
Introduction & Significance
Arylboronic acids and their derivatives are indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] this compound (CAS No. 874219-38-2) has emerged as a particularly important reagent.[3][4] Its structure is frequently incorporated into advanced intermediates for active pharmaceutical ingredients (APIs) across various therapeutic areas. The fluorine atom can enhance metabolic stability and binding affinity, while the ethylamide group provides a key hydrogen bond donor/acceptor site. The boronic acid moiety serves as the reactive handle for coupling reactions.
The synthesis of this molecule, while conceptually straightforward, requires careful control over reaction conditions to manage functional group compatibility and ensure high purity of the final product. This guide focuses on a reliable, three-step sequence starting from a commercially available substituted bromobenzoic acid.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The boronic acid group is most reliably installed in the final step to avoid potential decomposition or undesired side reactions in preceding steps. This is typically achieved via a palladium-catalyzed borylation of an aryl halide precursor. The ethylamide can be readily formed from a carboxylic acid precursor. This leads to the following disconnection:
Caption: Retrosynthetic analysis of the target molecule.
This analysis outlines a robust three-step sequence:
-
Amide Formation: Coupling of 3-bromo-5-fluorobenzoic acid with ethylamine.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the resulting aryl bromide with a diboron reagent to form a stable pinacol boronate ester.
-
Hydrolysis: Deprotection of the pinacol ester to yield the final boronic acid.
This strategy is advantageous as it utilizes stable, commercially available starting materials and employs well-established, high-yielding chemical transformations.
Recommended Synthetic Pathway & Protocols
The following section details the step-by-step methodology for the synthesis, including reaction setup, reagent stoichiometry, workup, and purification.
Overall Workflow
Caption: Overall synthetic workflow.
Step 1: Synthesis of N-Ethyl-3-bromo-5-fluorobenzamide
This step involves the formation of an amide bond between a carboxylic acid and an amine. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a standard and effective method to facilitate this transformation under mild conditions, minimizing side reactions.[5]
-
Expertise & Experience: While simpler methods like converting the carboxylic acid to an acid chloride exist, they are often harsh and can be incompatible with other functional groups. The EDC/HOBt coupling system is preferred for its high efficiency and broad functional group tolerance. Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to neutralize the hydrochloride salt of ethylamine and facilitate the reaction without competing in the coupling.
Detailed Protocol:
-
To a stirred solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in Dichloromethane (DCM, approx. 10 mL per 1 g of acid) at room temperature, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 15-20 minutes until the solution becomes clear.
-
Add ethylamine hydrochloride (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-ethyl-3-bromo-5-fluorobenzamide as a white solid.[6][7]
| Reagent | Molar Eq. | Purpose |
| 3-Bromo-5-fluorobenzoic acid | 1.0 | Starting Material |
| EDC | 1.2 | Coupling Agent |
| HOBt | 1.2 | Coupling Additive |
| Ethylamine HCl | 1.1 | Amine Source |
| DIPEA | 2.5 | Non-nucleophilic Base |
| Dichloromethane (DCM) | - | Solvent |
Step 2: Synthesis of the Pinacol Boronate Ester
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides.[8] Using bis(pinacolato)diboron (B₂pin₂) provides an air- and chromatography-stable boronate ester, which serves as a protected form of the boronic acid.[9]
-
Trustworthiness: The choice of catalyst, base, and solvent is critical for a successful borylation. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation. Potassium acetate (KOAc) is an effective and mild base that is crucial for the catalytic cycle. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent the degradation of the palladium catalyst and the boronic ester product. Failure to exclude oxygen can lead to catalyst deactivation and significant yield reduction.
Detailed Protocol:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethyl-3-bromo-5-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (approx. 15 mL per 1 g of amide) via syringe.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
In-Process Control: Monitor the reaction by LC-MS for the disappearance of the starting aryl bromide.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired pinacol boronate ester.
| Reagent | Molar Eq. | Purpose |
| N-ethyl-3-bromo-5-fluorobenzamide | 1.0 | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron Source |
| Potassium Acetate (KOAc) | 3.0 | Base |
| Pd(dppf)Cl₂ | 0.03 | Palladium Catalyst |
| 1,4-Dioxane | - | Solvent |
Step 3: Hydrolysis to this compound
The final step is the deprotection of the pinacol ester to yield the target boronic acid. This is typically achieved by acidic hydrolysis.[1]
-
Authoritative Grounding: The stability of boronic acids can be variable, and purification can sometimes be challenging. A common method involves biphasic hydrolysis followed by extraction or precipitation. It is crucial to avoid overly harsh conditions that could lead to protodeboronation (loss of the B(OH)₂ group).[10] The choice of a solvent system like acetone/water or THF/water with a mineral acid is generally effective.
Detailed Protocol:
-
Dissolve the pinacol boronate ester (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio, approx. 20 mL per 1 g of ester).
-
Add 2M aqueous hydrochloric acid (HCl, 3.0-5.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
In-Process Control: Monitor the hydrolysis by LC-MS. The product will have a lower mass than the starting ester.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
The aqueous residue may precipitate the product. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
| Reagent | Molar Eq. | Purpose |
| Pinacol Boronate Ester | 1.0 | Substrate |
| 2M Hydrochloric Acid | 3.0-5.0 | Acid for Hydrolysis |
| Acetone/Water | - | Solvent System |
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care. Dichloromethane is a suspected carcinogen.
-
Reactions: The borylation step is performed under an inert atmosphere and at elevated temperatures; ensure proper setup to prevent pressure buildup and exposure to air.
-
Product: Boronic acids are generally irritants. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence involving amide formation, Miyaura borylation, and subsequent hydrolysis. By employing robust, well-understood reactions and implementing careful in-process controls, researchers can access this valuable building block in high yield and purity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and application of this key intermediate in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid - Amerigo Scientific [amerigoscientific.com]
- 4. labnovo.com [labnovo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-BroMo-N-ethyl-5-fluorobenzaMide | 1338941-68-6 [chemicalbook.com]
- 7. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID 43248399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a specialized building block that is gaining traction in the fields of medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic core, featuring a boronic acid, a fluorine atom, and an ethylcarbamoyl group, offers a versatile platform for the synthesis of complex molecular architectures. Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds[1]. The strategic placement of the fluorine and ethylcarbamoyl substituents can significantly influence the compound's reactivity, selectivity, and the physicochemical properties of its derivatives, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside practical insights into its handling, synthesis, and application in synthetic workflows.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. While extensive experimental data for this specific boronic acid derivative is not widely published, we can infer and estimate several key parameters based on data from commercial suppliers and structurally related compounds.
| Property | Value | Source/Reference |
| CAS Number | 874219-38-2 | [2][3] |
| Molecular Formula | C₉H₁₁BFNO₃ | [2][3] |
| Molecular Weight | 211.0 g/mol | [2] |
| Melting Point | No data available. Estimated to be in the range of 210-220 °C based on similar compounds such as 3-Fluorophenylboronic acid (214-218 °C) and 3,5-Difluorophenylboronic acid (210-217 °C). | [4] |
| Boiling Point | No data available. Boronic acids typically decompose at high temperatures. | |
| Solubility | Phenylboronic acids generally exhibit good solubility in ethers (like THF and diethyl ether) and ketones (like acetone), moderate solubility in chloroform, and low solubility in hydrocarbons. Solubility in polar aprotic solvents like DMF and DMSO is also expected to be good, which is advantageous for reaction setup. | [5][6] |
| pKa | No experimental data available. The pKa of phenylboronic acid is approximately 8.8. The presence of the electron-withdrawing fluorine and carbamoyl groups is expected to lower the pKa, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. The pKa values for substituted phenylboronic acids can range from 7.5 to 9.5 depending on the electronic nature of the substituents. | [7][8] |
| Stability | Boronic acids are known to be sensitive to oxidative conditions[9]. They can also undergo dehydration to form boroxines, especially upon heating. It is recommended to store this compound under an inert atmosphere and at low temperatures to minimize degradation. |
Spectroscopic Characterization: A Glimpse into Molecular Structure
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the boronic acid. The aromatic region would likely display complex splitting patterns due to the fluorine-proton and proton-proton couplings.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.5 ppm), each integrating to one proton. The fluorine atom at the 5-position and the substituents at the 1 and 3-positions will influence the chemical shifts and coupling constants.
-
Ethyl Group (CH₂CH₃): A quartet for the methylene protons (CH₂) coupled to the methyl protons, and a triplet for the methyl protons (CH₃) coupled to the methylene protons.
-
Amide Proton (NH): A broad singlet or triplet depending on the solvent and concentration.
-
Boronic Acid Protons (B(OH)₂): A broad singlet, which is often exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-170 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbon attached to the boronic acid group will also have a characteristic chemical shift.
-
Carbonyl Carbon (C=O): A signal in the downfield region (δ 160-180 ppm).
-
Ethyl Group Carbons: Two signals in the aliphatic region for the methylene and methyl carbons.
Synthesis and Reactivity
This compound is typically synthesized through a multi-step process, often starting from a corresponding bromo- or iodo-substituted aromatic precursor. A general synthetic strategy is outlined below.
Figure 1. A plausible synthetic workflow for this compound.
Illustrative Synthetic Protocol: Miyaura Borylation
This protocol is a general representation and may require optimization for this specific substrate.
Step 1: Amide Formation
-
To a solution of 3-bromo-5-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or pyridine.
-
Cool the mixture to 0 °C and slowly add ethyl isocyanate or chloroacetyl chloride. If using chloroacetyl chloride, the intermediate chloroacetamide is then reacted with ethylamine.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous acid and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the resulting N-ethyl-3-bromo-5-fluorobenzamide by recrystallization or column chromatography.
Step 2: Miyaura Borylation
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine N-ethyl-3-bromo-5-fluorobenzamide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate.
-
Add a degassed anhydrous solvent, such as dioxane or DMF.
-
Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate and purify the resulting boronate ester by column chromatography.
-
Hydrolyze the boronate ester to the desired boronic acid using an aqueous acid workup, for example, with HCl.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The presence of the ethylcarbamoyl and fluoro groups can be exploited to modulate the electronic properties and steric environment of the resulting coupled product.
Figure 2. A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Coupling Protocol
This is a general procedure and the specific conditions (catalyst, ligand, base, solvent, and temperature) should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Degas the chosen solvent system by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Safety and Handling
As with all boronic acids, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and first-aid measures.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its trifunctionalized nature allows for precise tuning of molecular properties. While detailed experimental data for this specific compound remains somewhat limited in the public domain, this guide provides a solid foundation of its known physicochemical properties, inferred characteristics, and practical synthetic applications. As the demand for novel and sophisticated molecular scaffolds continues to grow, the importance of such specialized reagents is set to increase, making a thorough understanding of their properties and reactivity essential for the modern synthetic chemist.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. 3-フルオロフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid CAS number and molecular structure
An In-Depth Technical Guide to (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized building block of significant interest in contemporary drug discovery and organic synthesis. We will delve into its core physicochemical properties, plausible synthetic routes, and its functional role in the development of novel therapeutics, grounded in established scientific principles and methodologies.
Compound Identification and Core Properties
This compound is a trifunctional aromatic compound featuring a boronic acid moiety, a fluorine atom, and an ethylamide group. This unique combination of functional groups makes it a valuable reagent for introducing specific structural motifs into larger molecules, particularly in the context of medicinal chemistry where fluorine and amide groups can significantly modulate pharmacokinetic and pharmacodynamic properties.
Molecular Structure:
Key Identifiers and Physicochemical Data
| Property | Value | Source |
| CAS Number | 874219-38-2 | [1] |
| Molecular Formula | C9H11BFNO3 | [1] |
| Molecular Weight | 211.00 g/mol | [1] |
| MDL Number | MFCD08235055 | [1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow:
A logical synthetic approach would commence from a di-substituted aniline, such as 3-bromo-5-fluoroaniline. The synthesis would proceed through two key transformations: amidation of the aniline nitrogen followed by a lithium-halogen exchange and subsequent borylation.
Caption: Proposed synthetic pathway for this compound.
Causality in Experimental Choices:
-
Protection/Amidation First: The amidation step is performed prior to borylation. The acidic proton of the aniline would interfere with the highly basic organolithium reagent required for the lithium-halogen exchange. Converting the aniline to an amide protects it and installs the desired ethylcarbamoyl side chain.
-
Cryogenic Conditions: The lithium-halogen exchange using n-butyllithium is performed at low temperatures (typically -78 °C) to prevent unwanted side reactions and decomposition of the thermally sensitive aryl lithium intermediate.[2]
-
Borylation Reagent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are excellent electrophiles for trapping the nucleophilic aryl lithium species.
-
Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester intermediate under acidic conditions to yield the free boronic acid. This step is crucial for isolating the final product.[2][3]
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in drug discovery, primarily due to the unique ability of the boron atom to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups found in the active sites of serine proteases.[4]
The Boronic Acid Pharmacophore:
The boronic acid group in this compound serves as a potent pharmacophore. Its trigonal planar geometry can change to a tetrahedral configuration upon binding to a biological target, mimicking the transition state of substrate hydrolysis in enzymes like proteases. This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib.[4]
Structural Contributions of other Functional Groups:
-
Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity through favorable electrostatic interactions and modulate the acidity (pKa) of the boronic acid group.
-
Ethylcarbamoyl Group: The amide functionality provides a hydrogen bond donor and acceptor, which can be critical for specific interactions within a protein's binding pocket. The ethyl group offers a degree of lipophilicity that can be fine-tuned to optimize cell permeability and pharmacokinetic profiles.
The combination of these three functional groups makes this compound a highly valuable building block for generating libraries of potential drug candidates through combinatorial chemistry, often employing cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The following protocol describes a representative use of this compound to synthesize a biaryl compound.
Objective: To synthesize N-ethyl-3-fluoro-5-(pyridin-4-yl)benzamide from this compound and 4-bromopyridine.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (211 mg, 1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add 4-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the cross-coupling machinery.
-
-
Solvent Addition: Evacuate the flask and backfill with argon gas (repeat 3 times). Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Rationale: The reaction is performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst. A mixed solvent system is often used to ensure all reactants are soluble.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
- 1. [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid - Amerigo Scientific [amerigoscientific.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 4. mdpi.com [mdpi.com]
literature review of fluorinated phenylboronic acids in organic synthesis
An In-depth Technical Guide to Fluorinated Phenylboronic Acids in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids represent a class of uniquely powerful building blocks that facilitate the introduction of fluorinated aryl moieties with precision and efficiency. The strong electron-withdrawing nature of fluorine atoms significantly alters the electronic properties of the phenylboronic acid, enhancing its reactivity and imparting desirable characteristics such as increased metabolic stability and lipophilicity to the resulting products. This guide provides a comprehensive review of the synthesis, properties, and applications of fluorinated phenylboronic acids in organic synthesis, with a focus on their pivotal role in cross-coupling reactions and their impact on drug discovery.
The Fluorine Factor: Unique Properties of Fluorinated Phenylboronic Acids
The substitution of hydrogen with fluorine, an element of similar atomic radius but profound electronegativity, induces significant changes in the electronic properties of a molecule without major steric alterations.[1] In phenylboronic acids, this substitution has several critical consequences:
-
Increased Lewis Acidity: The electron-withdrawing effect of fluorine atoms makes the aromatic ring electron-deficient, which in turn increases the Lewis acidity of the boron center.[2][3] This enhanced acidity is crucial for applications in sensing and catalysis and can influence the rate-determining transmetalation step in cross-coupling reactions.[2][3][4] The effect is position-dependent, with ortho-substituents often having the most significant impact due to potential intramolecular interactions.[4]
-
Modulated Reactivity: The increased acidity and altered electronic distribution enhance reactivity in certain catalytic processes, particularly palladium-catalyzed Suzuki-Miyaura reactions and copper-catalyzed Chan-Lam couplings.[5][6] However, this can also increase susceptibility to side reactions like protodeboronation, especially under basic aqueous conditions.[4][7]
-
Enhanced Biological Properties: In medicinal chemistry, the incorporation of fluorinated phenyl rings is a widely used strategy to improve a drug candidate's pharmacokinetic profile.[5][8][9] Benefits include enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to target proteins.[9][10][11] Approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, highlighting the importance of this strategy.[9]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, and fluorinated phenylboronic acids are highly valued coupling partners.[10][12] The reaction enables the efficient construction of complex fluorinated biaryl compounds, which are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][10]
The general versatility allows for the coupling of various fluorinated phenylboronic acids with organic halides or pseudohalides, catalyzed by a palladium complex.[10] The choice of mono-, di-, or tri-fluorinated phenylboronic acids provides fine control over the electronic and physical properties of the final product.[5][6]
Causality in Experimental Design
The success of a Suzuki-Miyaura coupling involving a fluorinated partner often hinges on mitigating the risk of protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This is particularly pronounced with electron-deficient arylboronic acids.[3]
-
Choice of Base: Anhydrous bases, such as cesium fluoride (CsF), are often employed to circumvent protodeboronation, which is more common under classical aqueous basic conditions.[7]
-
Catalyst System: While standard catalysts like Pd(PPh₃)₄ can be effective, systems employing specialized ligands or palladium nanoparticles are sometimes used to improve yields and reaction rates, especially with challenging substrates.[13][14] For highly inactive substrates like pentafluorophenylboronic acid, a combination of CsF and a silver(I) oxide co-catalyst has been shown to be essential for promoting the reaction.[15]
Visualizing the Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. nbinno.com [nbinno.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
safety data sheet (SDS) for (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Safe Handling of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Boronic Acids in Modern Synthesis
This compound is a member of the versatile class of organoboron compounds known as boronic acids. These reagents are foundational in modern synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds with high efficiency.[1][2] Their relative stability to air and moisture compared to other organometallic reagents has made them indispensable tools in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1]
However, this stability and utility can mask a complex safety and toxicological profile. As with any specialized reagent, a comprehensive understanding of the associated hazards is not merely a regulatory formality but a prerequisite for sound scientific practice. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on the safe handling, storage, and emergency management of this compound, synthesizing data from closely related analogues to offer a robust framework for laboratory safety.
Section 1: Hazard Identification and Classification
While a specific, publicly available SDS for this compound is not readily found, a reliable hazard profile can be constructed by examining structurally similar fluorinated and substituted phenylboronic acids. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract.[3][4][5]
Based on data from analogues such as 3-Fluorophenylboronic acid, 3-Chloro-5-fluorophenylboronic Acid, and 4-(Diethylcarbamoyl)-3-fluorobenzeneboronic acid, the following GHS-style classification is anticipated.[4][5][6]
| Hazard Class | Category | Hazard Statement | Rationale & Causality |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | The boronic acid moiety and its organic substituents can disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort upon contact.[4] |
| Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation. | The fine, crystalline nature of the powder can cause mechanical abrasion to the cornea. Chemically, the compound can irritate the sensitive mucous membranes of the eyes, potentially causing significant, though reversible, damage.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of the fine dust can irritate the linings of the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath. This is a common hazard for powdered chemical reagents.[3][5] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed. | While many boronic acids exhibit low acute toxicity, ingestion is a primary route of exposure. Similar compounds are classified as harmful if swallowed, warranting caution.[6] |
Section 2: The Evolving Toxicological Profile of Arylboronic Acids
For drug development professionals, understanding a reagent's toxicological profile is critical, especially for impurities that could carry over into an Active Pharmaceutical Ingredient (API). The toxicology of boronic acids is an area of active research.
Historically viewed as relatively benign, certain arylboronic acids have recently been identified as weak bacterial mutagens in in vitro assays (e.g., the Ames test).[7][8] This has led to their classification as potential genotoxic impurities (PGIs), which may require strict control in final drug products.[8]
However, the causality behind this finding is nuanced. The in vitro mutagenicity does not always translate to in vivo effects. A 2019 study on eight different arylboronic acids that were positive in bacterial assays found them to be non-mutagenic in corresponding in vivo rodent assays (Pig-a, comet, and micronucleus tests).[9] This suggests that the metabolic processes in a living organism may detoxify these compounds. Furthermore, studies on the acute toxicity of various boronic acids in mice generally show very low toxicity, with high doses required to induce significant effects.[10]
Key Insight for Researchers: The potential for genotoxicity, even if only in vitro, necessitates rigorous purification to remove residual this compound from any synthesized compound intended for further development. The discrepancy between in vitro and in vivo data highlights the importance of a holistic toxicological assessment rather than relying on a single data point.
Section 3: Safe Handling and Engineering Controls
The cornerstone of safety is preventing exposure. This is achieved through a combination of engineering controls and meticulous handling protocols.
Engineering Controls:
-
Primary Control: All handling of solid this compound must be conducted in a certified chemical fume hood to contain dust and prevent inhalation.[11]
-
Secondary Control: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.[11][12] Their proximity is a non-negotiable aspect of the experimental setup.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, clear the workspace in the fume hood of all unnecessary items. Confirm the fume hood sash is at the proper working height and the airflow monitor indicates correct function.
-
Aliquotting the Reagent:
-
To minimize dust generation, do not pour the powder.[13] Use a spatula to carefully transfer the desired amount from the storage container to a tared weigh boat or reaction vessel.[12]
-
Keep the primary storage container open for the minimum time possible and reseal it tightly immediately after use.[12][14]
-
-
Dissolution: If preparing a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
Post-Handling:
-
Carefully decontaminate the spatula and any other tools used.
-
Wipe down the surface of the fume hood with an appropriate solvent to remove any residual dust.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[12]
-
Caption: Workflow for the safe handling of powdered boronic acids.
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used correctly. Adherence to a comprehensive PPE protocol is mandatory.[12]
| PPE Category | Specification | Rationale & Self-Validation |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over goggles if there is a significant splash hazard.[15] | Protects eyes from airborne dust particles and potential splashes.[12] Validation: Goggles should form a seal around the eyes. Check for the Z87.1 marking. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile).[11] | Prevents direct skin contact and irritation. Validation: Inspect gloves for any signs of tears or punctures before use. Remove and replace gloves immediately if contact with the chemical occurs. Use proper glove removal technique to avoid contaminating your skin. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[12][15] | Protects skin on the arms and body from accidental spills. Validation: Ensure the lab coat fits properly and is fully fastened. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.[15] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask or a respirator with organic vapor/particulate cartridges) is required if dust is generated outside of a fume hood or if engineering controls are insufficient.[15] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[15] Validation: Ensure the respirator is fit-tested and you are trained in its use. Check the seal before entering the work area. |
Section 5: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of boronic acids and ensuring safety. Boronic acids are generally stable solids but are susceptible to degradation.[1][14]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Refrigerated (Store below 4°C / 39°F).[3][14] | Low temperatures slow the rate of potential degradation pathways, ensuring long-term stability. |
| Atmosphere | Store in a tightly closed container.[13][14] Storing under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term storage.[14] | Boronic acids can be sensitive to oxidation. An inert atmosphere prevents this degradation. |
| Moisture | Store in a dry, well-ventilated place. Protect from moisture.[3][14] Many boronic acids are hygroscopic and can absorb atmospheric moisture, which can lead to hydrolysis, decomposition, or caking.[16] | |
| Chemical Compatibility | Segregate from strong oxidizing agents and strong acids.[14] | Boronic acids can react with these substances. Proper segregation prevents accidental hazardous reactions. |
Section 6: Emergency Procedures – Spill and Exposure Response
Pre-planning is essential for a safe and effective response to any laboratory emergency.[17]
Personal Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][18]
-
Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response Protocol:
The response to a spill depends on its size and location.
-
Minor Spill (Small amount, contained within a fume hood):
-
Alert: Notify others in the immediate area.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Do not use combustible materials like paper towels.[11]
-
Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Avoid generating dust.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[11]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spill (Large amount, outside of a fume hood, or if you feel unsafe):
-
Evacuate: Immediately evacuate all personnel from the area.[11]
-
Alert: Notify your supervisor and institutional emergency services (e.g., Environmental Health & Safety). Activate the fire alarm if there is a risk of fire or significant airborne exposure.[19]
-
Isolate: Close the doors to the laboratory to contain the spill.
-
Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency responders.
-
Caption: Decision-making flowchart for chemical spill response.
Conclusion
This compound is a powerful synthetic tool, but its utility must be paired with a rigorous and informed approach to safety. By understanding its specific hazards—primarily as a skin, eye, and respiratory irritant with a complex toxicological profile—and by strictly adhering to protocols for handling, storage, and emergency response, researchers can mitigate risks effectively. The principles outlined in this guide—grounded in engineering controls, proper PPE, and emergency preparedness—form the basis of a robust safety culture essential for innovative and responsible scientific research.
References
- 1. nbinno.com [nbinno.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. laballey.com [laballey.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. borax.com [borax.com]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 19. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
A Technical Guide to the Solubility of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid, a bespoke arylboronic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. Arylboronic acids are pivotal building blocks in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex organic molecules. Their utility extends to the development of sensors, and as pharmacologically active agents themselves.
The journey of a promising compound from a laboratory curiosity to a viable therapeutic or functional material is fundamentally governed by its physicochemical properties. Among these, solubility stands as a paramount gatekeeper. In drug development, insufficient aqueous solubility can lead to poor absorption and bioavailability, ultimately causing promising drug candidates to fail.[1][2] In process chemistry, understanding solubility in organic solvents is crucial for reaction optimization, purification, and formulation.
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common laboratory solvents. While specific experimental solubility data for this novel compound is not yet publicly available, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to perform these critical assessments in their own laboratories. We will delve into the theoretical underpinnings of boronic acid solubility, provide field-proven experimental protocols, and offer insights into data interpretation and presentation.
I. Theoretical Considerations: Predicting the Solubility Behavior of this compound
The molecular structure of this compound—possessing a boronic acid moiety, a fluorine atom, and an ethylcarbamoyl group on a phenyl ring—offers clues to its potential solubility profile.
Key Structural Features Influencing Solubility:
-
Boronic Acid Group (-B(OH)₂): This functional group is capable of hydrogen bonding, both as a donor (from the hydroxyl groups) and an acceptor (at the oxygen atoms). This suggests a potential for solubility in protic solvents like water, ethanol, and methanol. However, boronic acids can also undergo dehydration to form cyclic boroxines (anhydrides), which are typically less polar and less soluble in aqueous media.
-
Fluorine Atom (-F): The high electronegativity of fluorine can influence the electronic distribution of the phenyl ring and participate in hydrogen bonding. Its presence can modulate both aqueous and organic solvent solubility.
-
Ethylcarbamoyl Group (-C(O)NHCH₂CH₃): This group contains both a hydrogen bond donor (N-H) and acceptor (C=O), which can enhance solubility in polar solvents. The ethyl group introduces a degree of lipophilicity, which may improve solubility in less polar organic solvents.
-
Aromatic Ring: The phenyl ring is inherently nonpolar and will contribute to the compound's solubility in organic solvents.
Based on these features, we can hypothesize a general solubility trend. The presence of multiple hydrogen bonding sites suggests that this compound will likely exhibit some solubility in polar protic and aprotic solvents. For instance, phenylboronic acid itself shows high solubility in ethers and ketones, and moderate solubility in chloroform.[3][4][5] Conversely, its solubility in nonpolar hydrocarbon solvents is expected to be very low.[3][4][5] It is important to note that generalizations about the solubility of arylboronic acids can be misleading, and experimental determination is crucial.[3]
II. Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
A. Essential Equipment and Reagents
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile) of high purity.
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
B. The Shake-Flask Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, ensuring the reliability of the obtained solubility data.
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be 5-10 mg of the compound.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).[8]
-
Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium. A common duration is 24 to 48 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been reached.
Step 2: Sample Separation
-
After the equilibration period, carefully remove the vials from the shaker. Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and accounted for if significant.
Step 3: Quantification of Dissolved Solute
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the dissolved this compound in the saturated solution by interpolating its analytical response on the calibration curve.
Diagram of the Experimental Workflow
Caption: Shake-Flask Solubility Determination Workflow.
III. Data Presentation and Interpretation
For clarity and ease of comparison, the experimentally determined solubility data should be summarized in a well-structured table.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Solubility |
| Water | 80.1 | TBD | TBD | TBD |
| Ethanol | 24.5 | TBD | TBD | TBD |
| Methanol | 32.7 | TBD | TBD | TBD |
| Acetone | 20.7 | TBD | TBD | TBD |
| DMSO | 46.7 | TBD | TBD | TBD |
| DMF | 36.7 | TBD | TBD | TBD |
| THF | 7.6 | TBD | TBD | TBD |
| Acetonitrile | 37.5 | TBD | TBD | TBD |
| Dichloromethane | 8.9 | TBD | TBD | TBD |
| Toluene | 2.4 | TBD | TBD | TBD |
| Hexane | 1.9 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Interpreting the Results:
The obtained solubility data will provide a quantitative measure of the affinity of this compound for each solvent. By correlating the solubility with solvent properties such as polarity (dielectric constant), hydrogen bonding capacity, and cohesive energy density, a deeper understanding of the intermolecular forces governing the dissolution process can be achieved. For instance, a high solubility in DMSO and DMF would be expected due to their polar aprotic nature and ability to act as strong hydrogen bond acceptors. The solubility in protic solvents like water and alcohols will depend on the balance between the favorable hydrogen bonding interactions with the solvent and the energy required to break the crystal lattice of the solid.
IV. Conclusion: A Pathway to Informed Decision-Making
While this guide does not provide pre-existing solubility data for this compound, it offers a robust and scientifically sound framework for its determination. By following the detailed protocols and considering the theoretical underpinnings outlined herein, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in a multitude of research and development contexts, from designing synthetic routes and purification strategies to formulating drug delivery systems and predicting in vivo behavior. The principles and methodologies presented in this guide are broadly applicable to the characterization of novel chemical entities, empowering scientists to unlock their full potential.
V. References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. 6
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. 1
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). 7
-
solubility experimental methods.pptx. (n.d.). Slideshare. 8
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. 2
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Semantic Scholar. 5
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). 3
-
Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. 9
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). 4
References
- 1. scispace.com [scispace.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid for Researchers and Drug Development Professionals
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. This key building block is of significant interest in medicinal chemistry and materials science, largely due to the strategic placement of the fluorine atom and the ethylcarbamoyl group, which can modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[1][2] This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and practical applications, with a focus on empowering researchers to source and utilize this reagent with confidence and precision.
Sourcing and Procurement of this compound
The reliable procurement of high-purity starting materials is a cornerstone of successful research and development. For this compound (CAS No. 874219-38-2), several commercial suppliers are available globally. The following table provides a comparative overview of these suppliers to aid in the selection process. Researchers are advised to request a Certificate of Analysis (CoA) for each batch to ensure it meets the specific requirements of their intended application.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Price | Lead Time |
| Amerigo Scientific | Inquiry | 100 mg, 250 mg, 500 mg, 1 g, 2 g | Inquiry | Inquiry |
| GlobalChemMall | ≥99% | 1 kg (minimum) | Contact for price | Inquiry |
| BLDpharm | Inquiry | Inquiry | Inquiry | Inquiry |
| 幺米Lab (Yomi Lab) | ≥95% | 250 mg, 1 g, 5 g, 10 g, 25 g | Inquiry | Inquiry |
| Achmem | ≥95% | 5 g, 10 g, 25 g, 50 g | $244.00 - $2,268.00 (for 3-Carbamoyl-5-fluorophenyl boronic acid) | 2 Weeks (for 3-Carbamoyl-5-fluorophenyl boronic acid) |
| Sigma-Aldrich | Inquiry | 25 mg | $77.90 (for 3-Carbamoyl-5-fluorophenyl boronic acid) | Usually ships in 2 business days (for 3-Carbamoyl-5-fluorophenyl boronic acid) |
Note: Pricing and lead time for Achmem and Sigma-Aldrich are for the related compound (3-Carbamoyl-5-fluorophenyl)boronic acid and are provided for reference. Researchers should contact the suppliers directly for a quote for this compound.
Quality Control and Characterization
Ensuring the identity and purity of this compound is paramount before its use in any synthetic protocol. A combination of analytical techniques should be employed for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of boronic acids. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The presence of impurities, such as the corresponding boronic anhydride or deboronated species, can be detected and quantified.
Experimental Protocol: HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the boronic acid in a 1:1 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling constants for the aromatic protons, the ethyl group, and the carbamoyl moiety. The presence of the fluorine atom will result in characteristic splitting patterns in both the ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3] This palladium-catalyzed reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[3] The fluorine and ethylcarbamoyl substituents can influence the electronic properties of the boronic acid and, consequently, the reactivity and properties of the resulting coupled products.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Physicochemical contributions of the functional groups in the molecule.
Conclusion
This compound is a versatile and valuable reagent for researchers in drug discovery and materials science. A thorough understanding of its sourcing, quality control, and synthetic applications is crucial for its effective utilization. This guide provides a foundational framework to assist scientists in navigating the procurement and application of this important chemical building block, ultimately contributing to the advancement of their research endeavors.
References
A Technical Guide to the Catalytic Mechanisms of Boronic Acids
Abstract
Boronic acids, once primarily recognized as versatile reagents in transition metal-catalyzed cross-coupling reactions, are now emerging as powerful catalysts in their own right.[1][2] Their unique electronic properties, characterized by an electron-deficient boron center, confer upon them the ability to act as potent Lewis acids and engage in reversible covalent interactions, particularly with hydroxyl groups.[3][4][5] This guide provides an in-depth exploration of the core mechanisms underpinning the catalytic activity of boronic acids. We will dissect their pivotal role in palladium- and copper-catalyzed cross-coupling reactions, elucidate their function as both Lewis acid and organocatalysts for a variety of organic transformations, and provide practical insights for researchers, scientists, and professionals in drug development.[6][7]
Introduction: The Unique Chemistry of Boronic Acids
Boronic acids, with the general structure R-B(OH)₂, are organoboron compounds that have become indispensable in modern organic synthesis.[2] The boron atom in boronic acids possesses an empty p-orbital, making it electron-deficient and a potent Lewis acid.[3][4][5] This Lewis acidity is the cornerstone of their reactivity, allowing them to form reversible covalent bonds with Lewis bases like alcohols, amines, and carboxylic acids.[8] This dynamic covalent interaction is a recurring theme across their diverse catalytic applications, from activating substrates to stabilizing transition states.[1][3][9] Furthermore, the substituents on the boron atom can be readily modified to tune the electronic and steric properties of the boronic acid, allowing for fine control over its catalytic activity.[3]
The Role of Boronic Acids in Transition Metal-Catalyzed Cross-Coupling
The most celebrated application of boronic acids is in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[2][4]
The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organohalides and organoboron compounds.[2][10][11] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
The critical role of the boronic acid becomes apparent in the transmetalation step. For this step to occur efficiently, the boronic acid must be activated by a base.[13] The base converts the neutral, less reactive boronic acid into a more nucleophilic "ate" complex, such as a trihydroxyborate anion [R-B(OH)₃]⁻.[14][15] This anionic boronate species is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group from boron to palladium.[14][16] This activation is often the rate-determining step, and the choice of base can dramatically influence reaction outcomes.[15]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl amines and aryl ethers, using a copper catalyst.[2][17][18] Unlike palladium-catalyzed reactions, the Chan-Lam coupling can often be performed under milder conditions, even at room temperature and open to the air.[18][19]
The proposed mechanism involves the formation of a copper-aryl complex.[18] The boronic acid participates in a transmetalation step with a Cu(II) species.[17] The resulting aryl-copper(II) complex can then undergo a reaction with an amine or alcohol. A key mechanistic feature is the proposed involvement of a Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.[17][18] Oxygen in the air is often sufficient to re-oxidize the Cu(I) back to the active Cu(II) catalyst, completing the catalytic cycle.[8][17]
Boronic Acids as Lewis Acid Catalysts
The inherent Lewis acidity of the boron atom allows boronic acids to function as effective metal-free catalysts for a range of organic transformations.[3][5] They typically activate substrates by coordinating to lone pairs of electrons on heteroatoms, most commonly oxygen.[3]
Activation of Carbonyl Compounds
Boronic acids can catalyze reactions involving carbonyl compounds, such as aldol and Mannich reactions, by activating the carbonyl group towards nucleophilic attack.[3][5] The boronic acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This Lewis acid activation facilitates the addition of a nucleophile.[3] Furthermore, in reactions like aldol-type condensations, the boronic acid can promote the formation of an enol borate ester intermediate.[3]
Dehydrative Condensations and Cyclizations
A significant area of boronic acid catalysis involves dehydrative reactions, where a molecule of water is eliminated.[1][20] This approach offers high atom economy by avoiding the need for stoichiometric activating agents.[1] Boronic acids can catalyze the formation of ethers, esters, and amides through this pathway. For instance, in the formation of an ether from two alcohols, the boronic acid can activate one of the hydroxyl groups, facilitating its departure as water and the formation of a carbocation intermediate, which is then trapped by the second alcohol.[1][9] Electron-poor arylboronic acids, such as pentafluorophenylboronic acid, have proven to be particularly effective in these transformations.[3][21]
Diagram: Boronic Acid as a Lewis Acid Catalyst in Dehydrative Etherification
Caption: Mechanism of boronic acid-catalyzed dehydrative etherification.
Boronic Acids in Organocatalysis: The Amide Bond Formation Case Study
One of the most developed areas of boronic acid organocatalysis is in the direct formation of amides from carboxylic acids and amines.[3] This transformation is of immense importance, particularly in pharmaceutical and peptide synthesis.
The generally accepted mechanism involves the initial reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate.[3][22][23] This intermediate is a mixed anhydride, which activates the carboxylic acid carbonyl group towards nucleophilic attack by the amine.[3] Theoretical studies have shown that the formation of this acyloxyboronic acid is a facile process.[3][22] The subsequent nucleophilic attack by the amine leads to a tetrahedral intermediate. The breakdown of this intermediate to form the amide and regenerate the boronic acid catalyst is often the rate-limiting step and is promoted by the removal of water from the reaction system.[3][22]
Recent mechanistic studies also suggest the involvement of more complex dimeric boron species, which may play a role in activating the carboxylic acid and coordinating the amine nucleophile.[24]
Diagram: Boronic Acid-Catalyzed Amide Formation
Caption: Mechanism of boronic acid-catalyzed direct amidation.
Practical Considerations and Experimental Protocols
The successful application of boronic acid catalysis requires careful consideration of reaction parameters. The choice of solvent, temperature, and, in the case of cross-coupling, the base and ligands, can significantly impact reaction efficiency and selectivity.
Table of Comparative Data
The following table summarizes representative data for a Suzuki-Miyaura coupling reaction, highlighting the effect of different bases on the reaction yield.
| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 98 |
| 3 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Pd(dppf)Cl₂ | DMF | 92 |
| 4 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂/SPhos | Toluene/H₂O | 89 |
Data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Specific yields are highly dependent on precise reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., a mixture of toluene and water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Conclusion and Future Outlook
The catalytic prowess of boronic acids extends far beyond their initial role as reagents in cross-coupling reactions. Their ability to act as versatile Lewis acid and organocatalysts opens up new avenues for the development of mild, efficient, and atom-economical synthetic methodologies.[1][9] The ongoing exploration of their catalytic mechanisms continues to provide deeper insights, enabling the design of more sophisticated and selective catalysts. As the demand for sustainable and green chemistry grows, the application of boronic acid catalysis in both academic research and industrial processes is poised for significant expansion, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4][20]
References
- 1. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and discovery of boronic acid drugs [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 19. Chan-Lam Coupling [organic-chemistry.org]
- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 24. ch.ic.ac.uk [ch.ic.ac.uk]
Methodological & Application
Optimizing Palladium-Catalyzed Cross-Coupling Reactions with (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid: A Guide for Researchers
Introduction
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a key building block in medicinal chemistry and materials science, prized for its unique electronic properties imparted by the fluorine and ethylcarbamoyl substituents. These groups, however, also present distinct challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the fluorine atom and the amide group deactivates the boronic acid, making the crucial transmetalation step in the catalytic cycle more difficult. Furthermore, such electron-deficient boronic acids are often prone to protodeboronation under basic reaction conditions, leading to reduced yields and the formation of unwanted byproducts.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters for successfully employing this compound in various palladium-catalyzed reactions. We will delve into the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights and detailed, step-by-step protocols for key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The Challenge: Reactivity of an Electron-Deficient Boronic Acid
The core challenge in utilizing this compound lies in its electronic properties. The fluorine and ethylcarbamoyl groups pull electron density away from the boronic acid moiety. This has two primary consequences for palladium-catalyzed cross-coupling reactions:
-
Slower Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical part of the catalytic cycle. Electron-deficient aryl boronic acids exhibit slower rates of transmetalation compared to their electron-rich counterparts.
-
Increased Protodeboronation: Under the basic conditions typically required for Suzuki-Miyaura and other cross-coupling reactions, electron-deficient boronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) to yield the corresponding arene.
To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount. The goal is to facilitate a rapid rate of cross-coupling that outcompetes the rate of protodeboronation.
Optimal Palladium Catalyst Systems
For electron-deficient boronic acids like this compound, the choice of palladium catalyst and associated ligands is the most critical factor for a successful reaction.
Ligand Selection: The Key to Success
Bulky, electron-rich phosphine ligands are generally the most effective for promoting the cross-coupling of challenging boronic acids. These ligands stabilize the palladium(0) active species and promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Recommended Ligands:
-
Buchwald-Type Biarylphosphines: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly recommended. Their steric bulk and electron-donating properties create a coordinatively unsaturated, highly reactive palladium center that facilitates the challenging transmetalation of the electron-deficient boronic acid.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand offers a good balance of flexibility and electron-donating character, making it a reliable choice for a range of Suzuki-Miyaura couplings.
Palladium Precatalysts: Enhancing Efficiency and Reproducibility
The use of well-defined palladium precatalysts is highly advantageous. These are air- and moisture-stable complexes that readily form the active Pd(0) species under the reaction conditions. This leads to more reproducible results and often allows for lower catalyst loadings.
Recommended Precatalysts:
-
Palladacycle Precatalysts (e.g., G3-XPhos, G3-SPhos): These third-generation Buchwald precatalysts are particularly effective. They feature a palladacycle core that rapidly generates the active monoligated Pd(0) species upon activation with a base.
-
[Pd(dppf)Cl₂]: A widely used, commercially available, and air-stable precatalyst that is effective for a broad range of Suzuki-Miyaura reactions.
Reaction-Specific Application Notes and Protocols
The following sections provide detailed protocols for common palladium-catalyzed reactions using this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction design.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely used method for forming C-C bonds with boronic acids. For this compound, the key is to use conditions that favor rapid coupling over protodeboronation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (mmol) |
| This compound | 874219-38-2 | 211.01 | 1.2 |
| Aryl Bromide | Varies | Varies | 1.0 |
| G3-XPhos Palladacycle | 1445085-87-9 | 821.11 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 7758-11-4 | 212.27 | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 | 5 mL |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), G3-XPhos palladacycle (0.02 mmol, 2 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to compensate for any potential protodeboronation.
-
G3-XPhos Palladacycle: This precatalyst is chosen for its high activity and ability to rapidly generate the active Pd(0) species, which is crucial for coupling with the electron-deficient boronic acid.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base is used to activate the boronic acid for transmetalation without promoting significant hydrolysis of the boronic acid or the product.
-
Anhydrous, Degassed Solvent: The use of a dry, oxygen-free solvent is critical to prevent catalyst deactivation and unwanted side reactions.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While this reaction typically involves an aryl halide and an amine, variations using boronic acids as the aryl source have been developed.
Experimental Protocol: Buchwald-Hartwig-type Amination of an Aryl Halide with an Amine, facilitated by this compound
This protocol describes a nickel-catalyzed Buchwald-Hartwig-type amination where the boronic acid acts as an activator.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (mmol) |
| Aryl Iodide | Varies | Varies | 1.0 |
| Amine (e.g., Aniline derivative) | Varies | Varies | 3.0 |
| This compound | 874219-38-2 | 211.01 | 1.3 |
| Nickel(II) acetylacetonate (Ni(acac)₂) | 3264-82-2 | 256.91 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 7758-11-4 | 212.27 | 3.0 |
| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 | 5 mL |
Procedure:
-
Reaction Setup: In a glovebox, combine the aryl iodide (1.0 mmol, 1.0 equiv), the amine (3.0 mmol, 3.0 equiv), this compound (1.3 mmol, 1.3 equiv), Ni(acac)₂ (0.02 mmol, 2 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv) in a vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and stir the mixture at 120 °C for 24-48 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Causality of Choices:
-
Nickel Catalyst: In this variation, a nickel catalyst is employed, which can be activated by the boronic acid.
-
Excess Amine and Base: A larger excess of the amine and base is often required to drive the reaction to completion.
-
Boronic Acid as Activator: The boronic acid is not directly incorporated into the product but is believed to facilitate the catalytic cycle.
Application Note 3: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. While less common with boronic acids, oxidative Heck reactions can be performed where the boronic acid is the aryl source.
Experimental Protocol: Oxidative Heck Reaction of this compound with an Alkene
This protocol provides a general method for the oxidative Heck coupling.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (mmol) |
| This compound | 874219-38-2 | 211.01 | 1.5 |
| Alkene (e.g., Styrene) | 100-42-5 | 104.15 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 (5 mol%) |
| Oxidant (e.g., Benzoquinone) | 106-51-4 | 108.09 | 2.0 |
| Acetic Acid | 64-19-7 | 60.05 | 1.0 mL |
| Solvent (e.g., DMF) | 68-12-2 | 73.09 | 4 mL |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.5 mmol, 1.5 equiv), the alkene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the oxidant (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the solvent and acetic acid.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Causality of Choices:
-
Pd(II) Catalyst: A Pd(II) source is used as the active catalyst in the oxidative Heck reaction.
-
Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.
-
Acidic Additive: Acetic acid can act as a proton source and co-solvent, which can be beneficial for the reaction.
Conclusion
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system—particularly bulky, electron-rich phosphine ligands and well-defined precatalysts—researchers can successfully employ this versatile building block in a variety of synthetic transformations. The protocols provided herein serve as a robust starting point for the development of efficient and high-yielding cross-coupling reactions with this important reagent.
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Biaryl Scaffolds
The biaryl motif is a privileged structural element in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] These scaffolds provide a versatile framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors. The introduction of specific substituents onto the biaryl core is a key strategy for modulating potency, selectivity, pharmacokinetic properties, and metabolic stability.[2]
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a valuable building block for drug discovery, incorporating three key features: a fluorinated phenyl ring, an ethylcarbamoyl group, and a reactive boronic acid handle. The fluorine atom can enhance metabolic stability and binding affinity, while the ethylcarbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for target engagement. This application note provides a comprehensive guide to the synthesis of biaryl compounds using this versatile reagent, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3] The reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3] Understanding this cycle is crucial for optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, forming a square planar palladium(II) intermediate.[3]
-
Transmetalation: In this key step, the organic group from the organoboron reagent (in this case, the 3-(ethylcarbamoyl)-5-fluorophenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of a Representative Biaryl Amide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Researchers should note that reaction conditions may require optimization for different aryl halides to achieve the best results.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: A typical experimental workflow for biaryl synthesis.
-
Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Optimization and Considerations
-
Catalyst and Ligand: The choice of palladium source and ligand can significantly impact the reaction efficiency. For challenging substrates, more advanced catalyst systems, such as those employing bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be beneficial.
-
Base: The strength and solubility of the base are critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for less reactive aryl chlorides.
-
Solvent: The solvent system influences the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, a process known as protodeboronation. This can be more prevalent with electron-deficient or sterically hindered boronic acids and under prolonged heating or strongly basic conditions.[4][6] Using a slight excess of the boronic acid can help to compensate for this potential loss.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings, which can be adapted for reactions with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Iodide | Aryl Chloride |
| Boronic Acid (equiv) | 1.2 | 1.1 | 1.5 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂/SPhos (2 mol%) | Pd₂(dba)₃/XPhos (2 mol%) |
| Base (equiv) | K₂CO₃ (2.0) | K₃PO₄ (2.5) | Cs₂CO₃ (3.0) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF |
| Temperature (°C) | 90 | 100 | 80 |
| Typical Time (h) | 4-12 | 2-8 | 12-24 |
Conclusion
This compound is a highly useful building block for the synthesis of functionalized biaryl compounds with direct applications in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for incorporating this moiety into a wide range of molecular scaffolds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize novel biaryl amides for the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. AU2018227849A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
The Strategic Application of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Key Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic design and synthesis of small molecule inhibitors are paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Among the vast arsenal of available boronic acid reagents, (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid (CAS No. 874219-38-2) has garnered significant attention. Its unique trifunctional substitution pattern—a boronic acid for coupling, a fluorine atom for modulating electronic and metabolic properties, and an ethylcarbamoyl group for specific molecular interactions—positions it as a high-value building block for the synthesis of targeted therapeutics, particularly in oncology.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its critical role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and analyze the structure-activity relationships it enables. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic and drug discovery programs.
Application Focus: A Cornerstone in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the cellular DNA damage response.[2] Inhibitors of PARP have revolutionized the treatment of certain cancers, particularly those with deficiencies in the BRCA1/2 genes, through a concept known as synthetic lethality.[3][4] this compound is a key precursor for the synthesis of the pharmacophoric core of several potent PARP inhibitors.
The rationale for its use is rooted in the specific contributions of its substituents:
-
The Boronic Acid Moiety: This functional group is the linchpin for the Suzuki-Miyaura coupling reaction, enabling the formation of a crucial biaryl linkage that constitutes the backbone of many PARP inhibitors.[1]
-
The Fluoro Substituent: The fluorine atom at the 5-position exerts a significant electronic effect on the phenyl ring, influencing the molecule's pKa and lipophilicity. This can lead to enhanced binding affinity for the target protein, improved metabolic stability, and favorable pharmacokinetic properties.[5]
-
The N-Ethylcarbamoyl Group: This group, at the 3-position, is not merely a passive substituent. The carbamate moiety is a key structural motif in numerous approved drugs and can participate in critical hydrogen bonding interactions within the enzyme's active site.[4][6] The ethyl group provides a degree of lipophilicity and can occupy specific hydrophobic pockets, further enhancing binding and selectivity.[4] The ability to form these directed interactions is often a deciding factor in the potency and selectivity of the final drug candidate.[5]
While direct synthetic routes for blockbuster drugs like Olaparib and Niraparib may not explicitly list this compound as a starting material in all publicly available literature, it serves as a critical precursor to key intermediates. For instance, the synthesis of intermediates such as 2-fluoro-5-formyl-N-ethylbenzamide, a logical building block for the phthalazinone core of Olaparib, can be envisioned to start from this boronic acid.
Experimental Protocols: Harnessing the Power of Suzuki-Miyaura Coupling
The following protocols provide detailed, step-by-step methodologies for the application of this compound in Suzuki-Miyaura cross-coupling reactions. These protocols are designed to be robust and adaptable to a range of coupling partners.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides
This protocol is particularly relevant for the synthesis of biaryl cores found in many kinase and PARP inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl halide (e.g., 2-bromopyridine, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the heteroaryl halide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation: Catalyst and Base Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. The following table summarizes typical conditions and their impact on the reaction yield.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 90 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 80-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 75-85 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | THF/H₂O (2:1) | 70 | 24 | 70-80 |
Note: Yields are representative and will vary depending on the specific substrates used.
Visualization of Key Processes
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Synthetic Workflow for PARP Inhibitor Intermediate
Caption: A generalized synthetic workflow utilizing the title compound.
Conclusion: An Enabling Reagent for Modern Drug Discovery
This compound stands as a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a powerful tool to construct complex and highly functionalized molecules. As demonstrated, its primary application lies in the synthesis of cutting-edge therapeutics, particularly PARP inhibitors, where each substituent plays a crucial role in defining the final compound's pharmacological profile. The protocols and data presented herein offer a robust starting point for researchers to incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of the next generation of targeted medicines.
References
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing the Suzuki-Miyaura cross-coupling reaction between various aryl halides and (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed analysis of optimal reaction conditions, provides a step-by-step experimental protocol, and includes troubleshooting insights to empower researchers in synthesizing novel biaryl compounds. The specific focus on this compound addresses the growing interest in incorporating fluorine and amide functionalities into pharmaceutical candidates to enhance their metabolic stability and binding affinity.
Introduction: The Significance of Fluorinated Biaryl Amides
The biaryl motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction has become a premier method for the synthesis of these compounds due to its mild reaction conditions and broad substrate scope.[2][3] The specific coupling partner, this compound, is of particular interest in medicinal chemistry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a drug molecule, including its lipophilicity, metabolic stability, and binding affinity. The N-ethylcarbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.
This guide will provide the necessary framework for successfully coupling this valuable building block with a range of aryl halides, enabling the synthesis of a diverse library of fluorinated biaryl amides for further investigation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is crucial for this step.[5][6] The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[5][7]
-
Reductive Elimination: The two organic groups on the palladium center (the aryl group from the halide and the aryl group from the boronic acid) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Below is a visual representation of the catalytic cycle.
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For the coupling of aryl halides with this compound, the electronic properties of the boronic acid (presence of electron-withdrawing fluorine and carbamoyl groups) should be considered.
Palladium Catalyst and Ligand Selection
The choice of palladium catalyst and associated ligands is critical for achieving high yields and turnover numbers.
-
For Aryl Bromides and Iodides: These are generally more reactive.[4] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective.
-
For Aryl Chlorides: Being less reactive, they typically require more sophisticated catalyst systems.[4] Catalysts with bulky, electron-rich phosphine ligands such as Buchwald or Fu's ligands (e.g., SPhos, XPhos) in combination with a palladium source like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are recommended.[8]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction, primarily in the activation of the boronic acid for transmetalation.[5][6][7]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For substrates sensitive to strong bases, milder options like potassium bicarbonate (KHCO₃) can be employed.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for standard Suzuki couplings.
Solvent Systems
The choice of solvent is critical for dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often optimal.[2][7]
-
Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, particularly for less reactive aryl chlorides, as it can help to increase the reaction rate.
-
Aqueous Conditions: The addition of water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[2][7] In some cases, the reaction can be performed entirely in water.[9][10]
Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the coupling of various aryl halides with this compound. These should be considered as a starting point for optimization.
| Component | Aryl Iodide/Bromide | Aryl Chloride |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.1 - 1.5 equiv | 1.2 - 2.0 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) or Pd₂(dba)₃ (1-3 mol%) with XPhos (2-6 mol%) |
| Base | K₂CO₃ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | Toluene/H₂O (10:1) or DMF |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure that can be adapted based on the specific aryl halide and optimization experiments.
Materials and Reagents
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
Reaction Setup and Execution
dot graph TD { subgraph "Experimental Workflow" A[/"Weigh Reactants"/] --> B("Combine in Reaction Vessel"); B --> C{"Degas the Reaction Mixture"}; C --> D["Heat to Desired Temperature"]; D --> E{Monitor Reaction Progress}; E --> F["Work-up and Purification"]; F --> G[/Product Characterization/]; end
}
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid as a strategic building block in drug discovery. Moving beyond a simple recitation of methods, we dissect the molecular rationale for its use, detailing how the interplay of its constituent functional groups—the boronic acid, the fluorine atom, and the ethylcarbamoyl moiety—contributes to the development of novel therapeutics. We present a robust, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique advantages of this versatile reagent to construct complex molecular architectures with enhanced pharmacological properties.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2] This reaction's tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds have cemented its status as a primary method for assembling the biaryl cores common to many pharmaceuticals.[1][3]
The true power of these building blocks, however, lies in the strategic functionalization of the phenyl ring. The specific substituents appended to the boronic acid moiety are not mere synthetic handles; they are deliberate design elements intended to modulate a future drug's biological activity, selectivity, and pharmacokinetic profile.[4] The title compound, this compound (CAS 874219-38-2), is a prime example of such a strategically designed building block.[5]
Molecular Deep Dive: Deconstructing this compound
The utility of this building block stems from the synergistic effects of its three key functional groups. Understanding the role of each is critical to appreciating its application in drug design.
The Fluorine Atom: A Game-Changer for Pharmacokinetics and Binding
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6][7] A single fluorine atom can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8][9] Placing a fluorine atom at a metabolically vulnerable position can block degradation, thereby increasing the drug's half-life and bioavailability.[8][9]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable dipole-dipole or hydrogen bond interactions with amino acid residues in a protein target, potentially increasing binding affinity and potency.[7][8]
-
Modulation of pKa and Lipophilicity: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH. It also increases lipophilicity, which can enhance membrane permeability and cellular uptake.[6][9]
The Ethylcarbamoyl Group: A Versatile Pharmacophore
The N-ethylcarbamoyl moiety is a significant structural feature in numerous therapeutic agents.[10] It is more than a simple linker; it actively contributes to the molecule's pharmacological profile:
-
Hydrogen Bonding: The carbamate group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows it to form crucial interactions with biological targets, mimicking a peptide bond while offering superior chemical and proteolytic stability.
-
Improved Physicochemical Properties: By varying substituents on the carbamate, chemists can fine-tune solubility, stability, and pharmacokinetic properties.
-
Bioisosteric Replacement: The carbamate group is often used as a bioisostere for less stable ester or amide bonds, improving the drug's overall stability and in vivo performance.
The combination of the electron-withdrawing fluorine and the hydrogen-bonding carbamoyl group on the same phenyl ring creates a unique electronic and steric profile, offering medicinal chemists a powerful scaffold for targeted drug design.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is the introduction of the 3-(ethylcarbamoyl)-5-fluorophenyl moiety onto a core scaffold, typically via a Suzuki-Miyaura cross-coupling reaction. This reaction forms a C(sp²)–C(sp²) bond between the boronic acid and an aryl or heteroaryl halide (or triflate).
Causality in Protocol Design: Why These Reagents and Conditions?
A successful Suzuki-Miyaura coupling depends on the careful selection of catalyst, base, and solvent to navigate the catalytic cycle efficiently while minimizing side reactions like protodeboronation.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While various sources can be used, modern protocols often employ pre-catalysts—stable Pd(II) complexes that are easily reduced in situ to the active Pd(0) species. This approach offers better stability and reproducibility.
-
Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides, and facilitate the reductive elimination step to release the final product.
-
Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) plays multiple roles. It activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the acid generated during the cycle. The choice of base can influence reaction rate and prevent side reactions.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is common. The organic solvent solubilizes the organic reactants and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[10]
Detailed Experimental Protocol
This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction Scheme: Ar-Br + this compound --[Pd Catalyst, Base]--> Ar-(3-(Ethylcarbamoyl)-5-fluorophenyl)
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| Aryl Bromide | Varies | 1.0 | 1.0 | Limiting reagent |
| This compound | 211.00 | 1.2 | 1.2 | [5] |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 | Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 0.04 | 0.04 | Ligand |
| K₃PO₄ (Potassium Phosphate, tribasic) | 212.27 | 2.0 | 2.0 | Base |
| 1,4-Dioxane | 88.11 | 5 mL | - | Anhydrous solvent |
| Water | 18.02 | 1 mL | - | Degassed |
Step-by-Step Methodology
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide has been consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Exemplar Application: Analogue to a CXCR1/2 Antagonist
While specific drugs using the title compound may not be publicly disclosed, its structural motifs are highly relevant. For instance, the compound SX-517, a potent antagonist of the chemokine receptors CXCR1/2, features a closely related (4-fluorophenylcarbamoyl) moiety linked to a boronic acid-containing scaffold.[11] These receptors are implicated in inflammatory diseases and cancer, making them attractive therapeutic targets.[11] The use of a fluorinated carbamoylphenyl structure in SX-517 highlights the value of these functionalities in achieving high potency and desirable pharmacological effects.[11] The protocol described herein provides a direct and efficient pathway to synthesize analogues of such bioactive molecules, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
This compound is a highly functionalized and strategically valuable building block for modern drug discovery. The deliberate placement of the fluorine atom and the ethylcarbamoyl group provides medicinal chemists with a powerful tool to enhance metabolic stability, modulate target binding, and fine-tune the physicochemical properties of drug candidates. The robust Suzuki-Miyaura coupling protocol detailed here offers a reliable and versatile method for incorporating this valuable moiety into complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid - Amerigo Scientific [amerigoscientific.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for Chan-Lam Coupling of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Chan-Lam C-N and C-O cross-coupling reaction using (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. We delve into the mechanistic underpinnings of this copper-catalyzed transformation, offer detailed, field-proven protocols for its execution, and discuss critical parameters for optimization. By explaining the causality behind experimental choices, this guide aims to empower users to successfully employ this versatile boronic acid in the synthesis of complex molecules, particularly in the context of pharmaceutical research and development.
Introduction: The Chan-Lam Coupling in Modern Synthesis
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, has emerged as a powerful and practical method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) linkages.[1][2][3][4] This reaction involves the copper-catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol.[1][2] A key advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig reaction, is its use of inexpensive and readily available copper catalysts.[2] Furthermore, these reactions can often be conducted under mild conditions, frequently at room temperature and open to the air, making them highly attractive for a wide range of synthetic applications.[1][3]
The reaction is versatile, accommodating a broad scope of substrates including phenols, anilines, amides, imides, ureas, carbamates, and sulfonamides.[2][3] This guide focuses on a specific, functionalized substrate: This compound . The presence of an electron-withdrawing fluorine atom and an ethylcarbamoyl group on the aromatic ring introduces electronic effects that can influence reactivity, making a tailored approach to reaction optimization essential.
Mechanistic Overview of the Chan-Lam Coupling
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Chan-Lam coupling. While the precise mechanism can be complex and dependent on the specific reaction components, a generally accepted catalytic cycle is illustrated below.[1][2]
The catalytic cycle is thought to proceed through the following key steps:
-
Ligand Exchange/Complexation: The copper(II) precatalyst, often Cu(OAc)₂, coordinates with the amine or alcohol substrate.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper center to form a copper-aryl intermediate.
-
Oxidation: The Cu(II) species can be oxidized to a transient Cu(III) intermediate.
-
Reductive Elimination: The key C-N or C-O bond is formed through reductive elimination from the copper(III) center, releasing the desired product and a Cu(I) species.[1]
-
Reoxidation: The Cu(I) catalyst is reoxidized to Cu(II) by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[2]
Caption: Generalized Catalytic Cycle of the Chan-Lam Coupling.
Application of this compound
Substrate Profile and Considerations
This compound is a valuable building block in medicinal chemistry due to the prevalence of the fluorobenzamide moiety in bioactive molecules. The electronic properties of this substrate warrant special consideration:
-
Fluorine Substituent: The strongly electronegative fluorine atom acts as an electron-withdrawing group via the inductive effect. This can increase the acidity of the boronic acid, potentially facilitating transmetalation.
-
Ethylcarbamoyl Group: The amide functionality is also electron-withdrawing, further decreasing the electron density of the aromatic ring.
These electron-withdrawing features can sometimes lead to lower reactivity in cross-coupling reactions. Therefore, careful optimization of the reaction conditions is paramount to achieve high yields.
Potential Side Reactions
A well-designed protocol should aim to minimize common side reactions associated with the Chan-Lam coupling.[2] These include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl species.
-
Oxidation of the Boronic Acid: Formation of the corresponding phenol.
The inclusion of molecular sieves can help to minimize the formation of phenol byproducts by sequestering water.[5][6]
Experimental Protocols
The following protocols are designed as a robust starting point for the Chan-Lam coupling of this compound with a generic amine or alcohol nucleophile.
General Workflow
Caption: Experimental workflow for Chan-Lam coupling.
Protocol for N-Arylation (Coupling with an Amine)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Molecular Sieves (4Å, optional but recommended)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 105.5 mg).
-
Add the amine (0.6 mmol).
-
Add Copper(II) acetate (0.05 - 0.1 mmol, 9.1 - 18.2 mg).
-
If using, add activated 4Å molecular sieves (approx. 200 mg).
-
Add the solvent (DCM or MeOH, 2.5 mL).
-
Add pyridine (1.0 mmol, 81 µL).
-
Leave the vial open to the air and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and filter through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol for O-Arylation (Coupling with an Alcohol/Phenol)
Materials:
-
This compound (1.0 equiv)
-
Alcohol/Phenol (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv - stoichiometric is often required for O-arylation)
-
Triethylamine (Et₃N) or another suitable base (2.0-3.0 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.5 mmol, 105.5 mg).
-
Add the alcohol or phenol (0.75 mmol).
-
Add Copper(II) acetate (0.5 mmol, 90.8 mg).
-
Add the solvent (DCM or MeCN, 5 mL).
-
Add triethylamine (1.0-1.5 mmol, 139-209 µL).
-
Stir the reaction mixture at room temperature to 50 °C. The reaction should be open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure aryl ether product.
Optimization Parameters
For challenging couplings or to improve yield, systematic optimization of the reaction parameters is recommended.
| Parameter | Variations & Considerations | Rationale & References |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl, CuI. Catalytic (10-20 mol%) for N-arylation, often stoichiometric for O-arylation. | Copper(II) acetate is the most common and cost-effective catalyst. Other copper salts can offer different reactivity profiles.[2] |
| Base | Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield. | The base facilitates deprotonation of the nucleophile and can act as a ligand for the copper center.[2][7] |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene. | Solvent polarity and coordinating ability can influence the solubility of reagents and the stability of catalytic intermediates.[2][8] |
| Temperature | Room temperature to 80 °C. | While many Chan-Lam couplings proceed at room temperature, gentle heating can accelerate the reaction for less reactive substrates.[2] |
| Atmosphere | Typically open to air. | Atmospheric oxygen is often the terminal oxidant required to regenerate the Cu(II) catalyst. In some cases, an oxygen atmosphere can be beneficial.[3] |
| Additives | Molecular sieves, Myristic acid. | Molecular sieves remove water, which can lead to phenol formation.[5] Myristic acid has been shown to improve yields in some cases.[3] |
Conclusion
The Chan-Lam coupling provides a robust and versatile method for the synthesis of C-N and C-O bonds using this compound. By understanding the reaction mechanism and systematically optimizing key parameters such as the copper source, base, and solvent, researchers can effectively utilize this valuable building block in the development of novel chemical entities. The protocols provided herein serve as a comprehensive starting point for successful implementation of this important transformation.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to Developing Enzyme Inhibitors with (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Introduction: The Power of the Boronic Acid Warhead
Boronic acids represent a privileged class of pharmacophores in modern drug discovery, most famously exemplified by the proteasome inhibitor Bortezomib.[1][2] Their utility stems from the unique electronic nature of the boron atom, which allows it to act as a potent, yet often reversible, covalent inhibitor of various enzyme classes, particularly serine proteases, β-lactamases, and the proteasome.[1][2][3] These molecules function as transition-state analogs, where the boronic acid moiety forms a stable tetrahedral adduct with a key nucleophilic residue—typically a serine—in the enzyme's active site, thus mimicking the transient state of substrate hydrolysis.[2][4][5]
This guide focuses on (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid , a versatile scaffold for developing targeted enzyme inhibitors. Its structure is intelligently designed:
-
The boronic acid serves as the reactive "warhead" for covalent bond formation.
-
The fluorophenyl ring provides a rigid core for presenting functional groups and can be tailored to enhance binding affinity and modulate pharmacokinetic properties.
-
The ethylcarbamoyl group offers a hydrogen bond donor and acceptor, providing a critical anchor point for specific interactions within an enzyme's active site.
This document provides a comprehensive overview of the mechanism of boronic acid inhibitors and detailed, field-proven protocols for their biochemical characterization, designed for researchers, scientists, and drug development professionals.
Section 1: The Reversible Covalent Mechanism of Inhibition
The inhibitory power of this compound lies in its ability to form a reversible covalent bond with the catalytic serine residue found in many enzymes. Unlike irreversible inhibitors that permanently disable the enzyme, this interaction can reach an equilibrium, a feature that can be advantageous in drug design.
The mechanism is best described as a two-step process[3][4][5]:
-
Initial Non-covalent Binding: The inhibitor first docks into the active site, forming a non-covalent Michaelis-like complex (E:I). This initial binding is governed by shape complementarity, hydrogen bonds, and other non-covalent forces, with the ethylcarbamoyl and fluorophenyl groups playing a key role in achieving specificity.
-
Covalent Adduct Formation: The lone pair of electrons from the serine hydroxyl group attacks the electron-deficient boron atom. This converts the trigonal planar boronic acid into a more stable tetrahedral boronate ester, effectively locking the inhibitor in place and rendering the enzyme inactive.
Figure 1: Mechanism of reversible covalent inhibition by a boronic acid. The inhibitor (I) first binds non-covalently to the enzyme (E), then forms a tetrahedral covalent adduct with the active site serine.
Section 2: Physicochemical Properties
Understanding the fundamental properties of the inhibitor is the first step in experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 874219-38-2 | [6][7] |
| Molecular Formula | C₉H₁₁BFNO₃ | [6][7] |
| Molecular Weight | 211.00 g/mol | [6][7] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, Methanol, Ethanol | General Knowledge |
Section 3: Core Experimental Protocols
The following protocols provide a robust framework for characterizing the inhibitory activity of this compound against a target enzyme, such as a serine protease or β-lactamase.
Protocol: Determination of IC₅₀
The IC₅₀ (half-maximal inhibitory concentration) is a measure of the inhibitor's potency. It represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Principle: A fixed concentration of enzyme and substrate is incubated with a range of inhibitor concentrations. The rate of product formation, often measured by a change in absorbance or fluorescence, is monitored over time.
-
Materials:
-
Target enzyme stock solution.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Appropriate chromogenic or fluorogenic substrate.
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4, with 0.01% Triton X-100).
-
96-well microplate (clear for absorbance, black for fluorescence).
-
Microplate reader.
-
-
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point. Remember to include a "no inhibitor" control (Assay Buffer + DMSO).
-
Plate Layout: To each well, add 5 µL of the appropriate inhibitor dilution.
-
Add Enzyme: Add 40 µL of the enzyme solution (diluted in Assay Buffer to a final concentration that gives a linear reaction rate) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Causality Note: Pre-incubation is critical for time-dependent or covalent inhibitors to allow the binding to approach equilibrium.
-
Initiate Reaction: Add 5 µL of the substrate solution (at a concentration near its Kₘ) to each well to initiate the reaction.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the rate of reaction (e.g., change in absorbance at 405 nm for a p-nitroanilide substrate) in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the % activity versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or R to determine the IC₅₀ value.
-
Protocol: Determination of Inhibition Constant (Kᵢ) and Mechanism
While IC₅₀ is useful, the Kᵢ (inhibition constant) is a more fundamental measure of binding affinity, independent of substrate concentration. This experiment also elucidates the mechanism of inhibition (e.g., competitive, non-competitive).
-
Principle: Enzyme kinetics are measured across a matrix of varying substrate and inhibitor concentrations. The resulting data can be visualized using a double-reciprocal (Lineweaver-Burk) plot to determine the mechanism and calculate Kᵢ.
-
Methodology:
-
Set up a matrix of reactions. You will have several groups, each with a fixed concentration of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ—use the IC₅₀ as a starting estimate for Kᵢ).
-
Within each inhibitor group, vary the substrate concentration (e.g., 0.25x Kₘ to 10x Kₘ).
-
Follow the general procedure from Protocol 3.1 (pre-incubation, reaction initiation, and measurement).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for every condition.
-
Plot V₀ versus [Substrate] for each inhibitor concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
For a more visual diagnosis: Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis. This is the expected mechanism for a transition-state analog.[4]
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
The Kᵢ can be calculated by fitting the data globally to the appropriate inhibition model equation (e.g., competitive inhibition) using specialized software.
-
Protocol: Assessing Reversibility of Inhibition
This protocol confirms that the covalent bond is indeed reversible, a key characteristic of this inhibitor class.
-
Principle: The enzyme and a high concentration of the inhibitor are pre-incubated to form the E-I complex. This complex is then rapidly diluted into a solution containing the substrate. If the inhibitor is reversible, its dissociation from the enzyme will lead to a recovery of enzyme activity over time.
-
Methodology:
-
Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for 30 minutes to ensure maximal complex formation. As a control, incubate the enzyme with DMSO alone.
-
Dilution: Perform a rapid, large-volume dilution (e.g., 100-fold) of the E-I complex into a microplate well or cuvette already containing the substrate in Assay Buffer. The dilution reduces the free inhibitor concentration to a negligible level.
-
Monitor Recovery: Immediately monitor the reaction progress over an extended period (30-60 minutes).
-
-
Expected Results:
-
Reversible Inhibitor: You will observe a slow, time-dependent increase in the reaction rate as the inhibitor dissociates and the enzyme becomes active again.
-
Irreversible Inhibitor: The reaction rate will remain low and will not recover.
-
Control (Enzyme + DMSO): This will show an immediate, linear reaction rate upon dilution.
-
Section 4: A Workflow for Boronic Acid Inhibitor Development
The characterization of this compound is one part of a larger drug discovery campaign. The overall workflow integrates biochemical assays with medicinal chemistry and cell biology to optimize an initial "hit" into a "lead" compound.
Figure 2: A typical workflow for developing an enzyme inhibitor, from initial hit identification through lead optimization.
Section 5: Application Example & Troubleshooting
Application: Targeting KPC-2 β-Lactamase
Boronic acids are potent inhibitors of serine β-lactamases, enzymes that confer antibiotic resistance in bacteria.[4][5][8] Below is a table of representative data that could be obtained when characterizing our compound against KPC-2, a clinically important β-lactamase.
| Parameter | Value | Method |
| Enzyme | KPC-2 β-Lactamase | Recombinant, purified protein |
| Substrate | Nitrocefin (100 µM) | Spectrophotometry (486 nm) |
| IC₅₀ | 75 nM | Protocol 3.1 |
| Kᵢ | 35 nM | Protocol 3.2 |
| Mechanism | Competitive | Lineweaver-Burk Analysis (Protocol 3.2) |
| Reversibility | Reversible | Jump-Dilution Assay (Protocol 3.3) |
Troubleshooting & Scientific Considerations
-
Compound Solubility: If you observe precipitation, lower the stock concentration or add a small percentage of a co-solvent like PEG400 to the assay buffer. Always check for inhibitor-driven assay artifacts.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1%. High concentrations of DMSO can inhibit some enzymes.
-
Stability: Boronic acids can potentially form cyclic anhydrides (boroxines) upon dehydration. It is best practice to prepare fresh stock solutions and store them under anhydrous conditions.
-
"Promiscuous" Inhibition: Always perform control experiments to rule out non-specific inhibition mechanisms like compound aggregation. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.
Conclusion
This compound is a promising and versatile starting point for the development of potent and selective enzyme inhibitors. Its mechanism as a reversible covalent inhibitor offers a compelling alternative to traditional non-covalent or irreversible strategies. By employing the rigorous biochemical and kinetic protocols outlined in this guide, researchers can effectively characterize its interaction with their target enzyme, paving the way for rational drug design and the development of novel therapeutics.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. [3-(Ethylcarbamoyl)-5-fluorophenyl]boronic acid - Amerigo Scientific [amerigoscientific.com]
- 7. labnovo.com [labnovo.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: High-Fidelity Synthesis of 2-(3-(Ethylcarbamoyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Executive Summary: The Strategic Conversion to Boronate Esters in Synthesis
In modern medicinal chemistry and process development, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] However, the inherent instability of many boronic acids—their propensity for protodeboronation or trimerization into boroxines—presents significant challenges related to storage, handling, and stoichiometric accuracy.[4][5] Converting the parent boronic acid, such as (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid, to its corresponding pinacol boronate ester is a critical strategic step. This conversion yields a derivative that is typically a stable, crystalline solid, which is significantly easier to purify by standard chromatographic techniques, handle, and store for extended periods, thereby ensuring reproducibility in subsequent high-value synthetic operations.[4][5][6][7]
This document provides a comprehensive guide, including a robust protocol and mechanistic insights, for the efficient and verifiable synthesis of 2-(3-(Ethylcarbamoyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Mechanistic Rationale: Driving the Esterification Equilibrium
The formation of a boronate ester from a boronic acid and a diol, in this case, pinacol (2,3-dimethyl-2,3-butanediol), is a reversible condensation reaction. The core principle is the elimination of two molecules of water to form the stable five-membered dioxaborolane ring.
To ensure a high yield, the equilibrium must be shifted towards the product side. This is typically achieved by rigorously removing water from the reaction medium. Common laboratory strategies include:
-
Azeotropic Distillation: Refluxing in a solvent like toluene with a Dean-Stark apparatus to physically remove water as it forms.
-
Use of a Desiccant: Employing an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or molecular sieves, directly in the reaction mixture at room temperature.[8] This method is often preferred for its operational simplicity and mild conditions, avoiding the need for heat which could degrade sensitive substrates.
Our recommended protocol employs the desiccant method for its efficiency and compatibility with complex molecular scaffolds.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution leads to a high-purity product verifiable by standard analytical techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Commercial | Starting material. |
| Pinacol (2,3-Dimethyl-2,3-butanediol) | ≥98%, Anhydrous | Commercial | Ensure it is dry. |
| Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous | Commercial | Solvent must be anhydrous for high conversion. |
| Magnesium Sulfate (MgSO₄) | Anhydrous Powder | Commercial | Used as the in-situ water scavenger. |
| Boric Acid | ACS Grade | Commercial | For preparation of modified silica gel. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Assembly: To a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 1.0 equiv).
-
Reagent Addition: To the flask, add pinacol (1.05 equiv), anhydrous magnesium sulfate (1.5 equiv), and anhydrous diethyl ether or THF (approx. 10 mL per gram of boronic acid).
-
Causality Insight: Using a slight excess of pinacol helps drive the reaction to completion. Anhydrous MgSO₄ actively sequesters the water byproduct, preventing the reverse reaction. The choice of an anhydrous ether-based solvent ensures all components are soluble while maintaining non-protic conditions.
-
-
Reaction Execution: Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the suspension vigorously at room temperature (20-25 °C) for 12-24 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The starting boronic acid is typically more polar than the product ester. A successful reaction will show the consumption of the starting material spot and the appearance of a new, higher-Rf spot corresponding to the product.
-
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove the magnesium sulfate. Wash the filter cake with two small portions of fresh anhydrous solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, often as a white or off-white solid.
Purification Protocol: Mitigating On-Column Hydrolysis
Standard silica gel is acidic and contains surface silanol groups and adsorbed water, which can hydrolyze the boronate ester product, leading to poor recovery. A facile method to create a more inert stationary phase involves pre-treating the silica gel with boric acid.[9][10]
-
Preparation of Boric Acid-Treated Silica: Prepare a 5% (w/v) solution of boric acid in ethanol. Create a slurry by adding this solution to the required amount of silica gel. Gently shake for 1 hour. Remove the solvent by filtration and wash the treated silica with fresh ethanol. Dry the silica thoroughly in a vacuum oven (60 °C, >2 hours) before use.[10]
-
Chromatography: Pack a column with the boric acid-treated silica gel. Load the crude product and elute using a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
Analytical Characterization
Rigorous characterization is essential to confirm the successful conversion and purity of the final product.
| Analysis Technique | Expected Result for 2-(3-(Ethylcarbamoyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Rationale for Confirmation |
| ¹H NMR | Disappearance of broad B(OH)₂ signal. Appearance of a sharp singlet at ~1.3-1.4 ppm integrating to 12H. Characteristic aromatic and ethyl group signals remain. | The 12-proton singlet is the hallmark of the pinacol group successfully attached to the boron atom. |
| ¹¹B NMR | A single broad peak in the range of δ = 30-33 ppm. | This chemical shift is characteristic of a tri-coordinate, sp²-hybridized boron atom within a dioxaborolane ring. The parent boronic acid typically appears slightly further upfield (δ ≈ 27-30 ppm).[12][13][14] |
| Mass Spec (e.g., ESI+) | Detection of [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product (C₁₅H₂₁BFNO₃). | Confirms the molecular weight of the target compound. |
The Broader Context: Why This Transformation is Crucial
The conversion to a pinacol boronate ester is not merely a protective group strategy; it is an enabling step for advanced drug discovery programs. Boronate esters offer superior performance in:
-
High-Throughput Screening: Their stability allows for the creation of large, diverse compound libraries for automated screening without concerns of reagent degradation over time.[4][5]
-
Multi-Step Synthesis: In complex synthetic routes, the robust nature of the boronate ester ensures it survives multiple chemical transformations where a free boronic acid would not.[4][15]
-
Improved Reaction Performance: While boronic acids are often considered more reactive, the higher purity and stability of the starting boronate ester can lead to more reproducible and higher isolated yields in complex Suzuki-Miyaura couplings.[4]
By following the detailed protocol herein, researchers can reliably produce high-quality 2-(3-(Ethylcarbamoyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate poised for application in the discovery and development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. orgsyn.org [orgsyn.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Welcome to the technical support center for (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for utilizing this versatile building block, particularly in palladium-catalyzed cross-coupling reactions. The unique electronic nature of this reagent—possessing both a meta-amide and a fluorine atom—presents specific challenges and opportunities in reaction optimization.
Frequently Asked Questions (FAQs)
Section 1: Reagent Handling and Stability
Q1: What are the key stability concerns for this compound?
A1: Like many arylboronic acids, the primary stability concerns are susceptibility to moisture and oxidative instability.[1] The presence of two electron-withdrawing groups (fluorine and ethylcarbamoyl) on the phenyl ring increases the Lewis acidity of the boron center compared to simple phenylboronic acid.[2][3] This heightened acidity can make it more prone to certain decomposition pathways.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or elevated temperatures.[4][5] Electron-deficient arylboronic acids are known to be particularly susceptible to this process.[4]
-
Oxidative Degradation: Boronic acids can be oxidized, especially in the presence of reactive oxygen species, to the corresponding phenol.[1] While generally stable to air, prolonged storage without inert gas protection is not recommended.
-
Anhydride Formation (Boroxines): In the solid state or concentrated solutions, boronic acids can dehydrate to form cyclic boroxine anhydrides. This is a reversible process, and the boronic acid can be regenerated in the presence of water during the reaction setup.
For optimal stability, store the reagent at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[6]
Q2: My boronic acid appears impure upon receipt or after storage. What are common impurities and how can I purify it?
A2: Impurities often include the protodeboronated arene (3-fluoro-N-ethylbenzamide) and boric acid.[7] Purification can be challenging due to the polarity of the molecule.
-
Acid-Base Extraction: A common method involves dissolving the crude material in an organic solvent and extracting it into a basic aqueous solution (e.g., NaOH). The boronic acid forms a water-soluble boronate salt, leaving less acidic impurities in the organic layer. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.[7][8] However, care must be taken as the amide group could be susceptible to hydrolysis under strong basic or acidic conditions.
-
Recrystallization: This can be effective if a suitable solvent system is found. Screening various solvents is often necessary.[7][9]
-
Derivatization: For particularly difficult purifications, the boronic acid can be converted to a more stable and easily purified derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this reagent.[11][12][13] The electronic properties of this compound make it an electron-deficient coupling partner, which influences the choice of reaction conditions.
Section 2: Low Yield or No Reaction
Q3: I am seeing low to no conversion in my Suzuki-Miyaura coupling. What are the most critical parameters to investigate?
A3: Low conversion is a multi-faceted problem. A systematic approach to optimization is key. The diagram below outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
1. Base Selection: The base is crucial for activating the boronic acid to form a boronate species, which facilitates transmetalation.[13][14][15] For an electron-deficient boronic acid, a stronger base may be required.
- Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are excellent starting points.[16] K₃PO₄ is often effective in anhydrous conditions (though trace water can be beneficial), while carbonates are typically used in aqueous solvent mixtures.[17]
- Cesium fluoride (CsF) can be a milder and effective alternative, particularly if your coupling partner is base-sensitive.[18]
2. Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[11]
- Aryl Bromides/Iodides: These are more reactive. A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is a good starting point.[19]
- Aryl Chlorides: These are less reactive and require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) to promote the difficult oxidative addition step.[11][19]
3. Solvent and Temperature:
- Solvent: A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is common, as water helps dissolve the inorganic base.[20] Anhydrous polar aprotic solvents like DMF or 2-MeTHF can also be effective, especially with bases like K₃PO₄.
- Temperature: Reactions are typically run at elevated temperatures (80-110 °C). If thermal degradation is a concern, screening different ligands may allow for lower reaction temperatures. Microwave heating can significantly shorten reaction times and improve yields.[19]
Section 3: Common Side Reactions
Q4: I'm observing a significant amount of a side product corresponding to the loss of the boronic acid group. What is happening and how can I prevent it?
A4: You are observing protodeboronation , a major competing pathway for electron-deficient arylboronic acids.[4][5] The mechanism involves the cleavage of the C–B bond by a proton source.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases and high temperatures can accelerate this side reaction. Using a milder base like KF or CsF can be beneficial.[18][20]
-
Anhydrous Conditions: While water is often used in Suzuki couplings, minimizing its amount or using strictly anhydrous conditions (with a base like K₃PO₄) can reduce the availability of proton sources.
-
Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[4][21] The ester can be used directly in the coupling reaction.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this provides more opportunity for decomposition. Monitor the reaction by TLC or LC-MS.
Q5: The amide bond in my molecule appears to be hydrolyzing during the reaction. How can I protect it?
A5: Amide hydrolysis can occur under strongly basic aqueous conditions, especially at high temperatures.
-
Avoid Strong Hydroxide Bases: Do not use bases like NaOH or KOH if amide stability is a concern.
-
Use Carbonate or Phosphate Bases: K₂CO₃ or K₃PO₄ are generally less aggressive towards amide bonds than hydroxides.[16]
-
Anhydrous Conditions: Switching to a non-aqueous solvent system (e.g., Toluene, 2-MeTHF) with a base like K₃PO₄ can completely avoid this issue.
Experimental Protocols & Data
Protocol 1: General Suzuki-Miyaura Coupling Procedure
This protocol is a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a reaction vial, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction) via syringe.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes |
| Aryl Iodide | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | Generally very reactive. |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | A robust, general-purpose system. |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4-6) | K₃PO₄ (3.0) | 2-MeTHF | 110 | Requires more active catalyst system due to C-Cl bond strength.[11] |
| Aryl Triflate | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2.0) | DMF | 90 | Triflates are excellent leaving groups. |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pnas.org [pnas.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. wwjmrd.com [wwjmrd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions of Substituted Phenylboronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted phenylboronic acids. These reagents are foundational pillars in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is often hampered by a few common and sometimes perplexing side reactions.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these undesired pathways. We move beyond simple checklists to explain the chemical causality behind these issues, empowering you to troubleshoot your experiments with confidence.
Section 1: Protodeboronation — The Unwanted Protonolysis
This is arguably the most frequently encountered side reaction, leading to reduced yields and the formation of arene byproducts through the replacement of the C–B bond with a C–H bond.[3]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it detrimental to my cross-coupling reaction?
A: Protodeboronation (or protodeborylation) is a chemical reaction where a proton source cleaves the carbon-boron bond of your phenylboronic acid, replacing it with a carbon-hydrogen bond (Ar–B(OH)₂ + H⁺ → Ar–H).[3] This is a major decomposition pathway that consumes your nucleophilic coupling partner, directly reducing the yield of your desired product. Instead of forming the target biaryl, you regenerate the simple arene starting material, which can also complicate purification.[3][4]
Q2: My reaction yield is low, and I've isolated the arene corresponding to my boronic acid. How can I be sure protodeboronation is the culprit?
A: The presence of the corresponding arene (e.g., benzene from phenylboronic acid) is the classic sign of protodeboronation. To confirm, you can run a control experiment. Subject your substituted phenylboronic acid to the exact reaction conditions (base, solvent, temperature, time) but omit the aryl halide and palladium catalyst. If you observe the formation of the arene byproduct (detectable by GC-MS or NMR), protodeboronation is occurring under your current setup.
Q3: What are the primary drivers of protodeboronation in a typical Suzuki-Miyaura coupling?
A: The propensity for protodeboronation is highly dependent on your reaction conditions. The key factors are:
-
pH and Base: The reaction mechanism can be either acid-catalyzed or, more commonly in Suzuki couplings, base-catalyzed.[3] Under basic conditions, the boronic acid forms a more electron-rich boronate species [Ar-B(OH)₃]⁻, which can then react with a proton source like water in a rate-limiting step.[3][5] The choice and strength of the base are therefore critical.
-
Temperature: Higher temperatures significantly accelerate the rate of protodeboronation. This is often a trade-off, as higher temperatures are also needed to drive the desired catalytic cycle forward.
-
Reaction Time: Prolonged reaction times provide more opportunity for this side reaction to occur. If your desired reaction is complete, extended heating will only serve to decompose the remaining boronic acid.
-
Aqueous Media: The presence of water, a necessary co-solvent in many Suzuki protocols, provides the proton source for the reaction.[3][6]
Q4: How do substituents on the phenyl ring affect its stability against protodeboronation?
A: The electronic nature of the substituents plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with strong EWGs (e.g., -NO₂, -CN, -CF₃, or multiple fluorine atoms) are significantly more susceptible to protodeboronation, especially under basic conditions.[5][7] These groups stabilize the transient negative charge on the aromatic ring that can develop during C-B bond cleavage.[4][5]
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more stable and less prone to protodeboronation.
-
Ortho-Substituents: Steric hindrance from ortho-substituents can sometimes influence the rate, but the electronic effect is typically dominant.[8]
Troubleshooting Guide: A Protocol to Minimize Protodeboronation
If you suspect protodeboronation is compromising your reaction, follow this systematic approach.
Step 1: Rigorous Oxygen Exclusion While not a direct cause of protodeboronation, oxygen can lead to catalyst decomposition and the formation of oxidative side products, which can complicate the reaction environment.[9]
-
Action: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Action: Assemble your reaction vessel under a positive pressure of inert gas.
Step 2: Re-evaluate Your Base and Solvent System
-
Rationale: The goal is to find a base that is strong enough to facilitate transmetalation but not so harsh that it excessively promotes protodeboronation.
-
Action: If using strong bases like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] Sometimes, fluoride sources like KF or CsF can be effective.[7]
-
Action: Minimize the amount of water in the reaction or explore anhydrous conditions if your substrates are soluble.
Step 3: Optimize Temperature and Reaction Time
-
Rationale: Avoid "cooking" the reaction unnecessarily.
-
Action: Monitor the reaction progress closely by TLC, GC-MS, or LC-MS. Once the limiting reagent is consumed, work up the reaction immediately.
-
Action: Attempt the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C) and see if product formation can occur without significant decomposition. This may require a more active catalyst system.
Step 4: Use a "Slow-Release" Strategy for Unstable Boronic Acids
-
Rationale: For particularly unstable boronic acids (especially electron-deficient ones), maintaining a low, steady concentration in the reaction mixture can suppress decomposition pathways.[3]
-
Action: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate.[3] These derivatives slowly hydrolyze in situ to release the active boronic acid, keeping its ambient concentration low.
Section 2: Oxidation — The Unintended Path to Phenols
The conversion of an arylboronic acid to its corresponding phenol is another common side reaction that can divert material from the desired product pathway. While this transformation can be synthetically useful, its uncontrolled occurrence is problematic.[11]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains a significant phenol byproduct. What is causing this oxidation?
A: The C-B bond in phenylboronic acids is susceptible to cleavage by various oxidants, leading to the formation of a C-O bond in a process called ipso-hydroxylation.[12] The most common culprit in a standard cross-coupling reaction is atmospheric oxygen, especially at elevated temperatures and in the presence of a base. However, other reagents can also induce this transformation.
Q2: What are the most common oxidants that convert arylboronic acids to phenols?
A: A wide range of oxidants can effect this transformation. While you may not be adding them intentionally, trace amounts or unexpected reactivity can be the cause. Known oxidants include:
-
Atmospheric Oxygen (O₂): Often implicated in base-mediated aerobic oxidation.[13]
-
Peroxides: Hydrogen peroxide (H₂O₂) and organic peroxides like meta-chloroperoxybenzoic acid (mCPBA) are highly effective at this conversion.[12][14][15]
-
Other Reagents: N-oxides and Oxone are also known to readily oxidize boronic acids to phenols.[11]
Q3: How do substituents on the phenyl ring influence the rate of oxidation?
A: The oxidation of arylboronic acids is generally a robust reaction that tolerates a wide variety of functional groups. Both electron-rich and electron-deficient arylboronic acids can be efficiently converted to their corresponding phenols.[13][14] Therefore, unlike protodeboronation, you cannot rely on the electronic nature of your substrate to prevent this side reaction; procedural diligence is key.
Troubleshooting Guide: Preventing Unwanted Phenol Formation
Step 1: Ensure a Scrupulously Inert Atmosphere
-
Rationale: This is the most critical step to prevent aerobic oxidation.
-
Action: Use a robust inert gas setup (Schlenk line or glovebox). Ensure a positive pressure of argon or nitrogen is maintained throughout the entire reaction setup and duration.
-
Action: Degas all solvents and liquid reagents thoroughly immediately before use. A common mistake is to degas solvents and then store them, allowing for gradual re-absorption of air.
Step 2: Check Reagent and Solvent Purity
-
Rationale: Solvents, particularly ethers like THF, can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are potent oxidants for boronic acids.
-
Action: Use freshly distilled or freshly opened anhydrous solvents from a reputable supplier.
-
Action: Test for the presence of peroxides in older ether solvents using peroxide test strips before use.
Step 3: Consider the Reaction Mechanism
-
Rationale: Some palladium catalytic cycles can involve intermediates that are more susceptible to oxidation.
-
Action: Ensure your palladium source is active and that the catalytic cycle is turning over efficiently. A stalled or slow reaction at high temperature under basic conditions is a prime environment for aerobic oxidation to become a competitive pathway.
Section 3: Boroxine Formation — The Reversible Dehydration
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is often a benign process, but understanding it can prevent confusion during characterization and reaction setup.[16]
Frequently Asked Questions (FAQs)
Q1: What is a boroxine, and how does it form from my phenylboronic acid?
A: A boroxine is a six-membered ring with alternating boron and oxygen atoms. It is formed by the intermolecular dehydration of three molecules of boronic acid.[17] This is a reversible equilibrium reaction that can be driven toward the boroxine by removing water, typically by heating or azeotropic distillation.[16][17] Many commercially available phenylboronic acids exist as a mixture of the free acid and the boroxine.[18]
Q2: My boronic acid sample shows complex or broad peaks in the NMR spectrum. Could this be due to boroxine formation?
A: Yes, this is a very common observation. The presence of both the monomeric boronic acid and the trimeric boroxine in solution, often in slow exchange on the NMR timescale, can lead to multiple or broadened signals, particularly for the protons ortho to the boronic acid group and for the B-OH protons. The ratio of acid to boroxine can also change depending on the solvent and the concentration of trace water.
Q3: Is boroxine an "inactive" form of my reagent in a Suzuki coupling?
A: Generally, no. In most Suzuki-Miyaura reactions that use aqueous bases, the boroxine is readily hydrolyzed in situ back to the active monomeric boronic acid.[18] Therefore, for many applications, the presence of boroxine in the starting material is not a cause for concern and does not require any procedural changes.[16][18] There are some anhydrous coupling protocols where the boroxine may react differently, but this is less common.
Troubleshooting Guide: Managing the Boronic Acid-Boroxine Equilibrium
Q: Should I try to prevent boroxine formation or convert it back to the acid?
A: In most cases, it is not necessary.
-
For Routine Use (e.g., Suzuki Coupling): Use the reagent as is. The equilibrium will shift to the active monomeric boronic acid under the aqueous basic conditions of the reaction.
-
For Characterization: If you need a clean NMR spectrum for characterization purposes, you can often simplify the spectrum by adding a drop of D₂O to the NMR tube, which will facilitate the hydrolysis of any boroxine back to the boronic acid.
-
For Anhydrous Reactions: If you are performing a reaction under strictly anhydrous conditions, be aware that the boroxine is the dominant species. Its reactivity may differ from the boronic acid in this specific context. If you need to ensure you have the boronic acid, recrystallizing the material from a solvent mixture containing water is a reliable method to hydrolyze the boroxine.[16]
Summary Table: Substituent Effects on Side Reactions
| Substituent Type on Phenyl Ring | Susceptibility to Protodeboronation | Susceptibility to Oxidation | Propensity for Boroxine Formation |
| Electron-Withdrawing (e.g., -NO₂, -CN, poly-fluoro) | High[5] | Tolerated[13][14] | Decreased (electron-poor boronic acids are more acidic and less prone to dehydrate) |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Low | Tolerated[13][14] | Increased (electron-donating groups favor the formation of boroxine)[19] |
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 12. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 13. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in reactions involving (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. The focus is on practical, field-tested purification strategies, troubleshooting common issues, and understanding the underlying chemical principles to ensure the isolation of high-purity products, particularly from Suzuki-Miyaura cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of products from reactions involving this compound.
Q1: What are the most common impurities I can expect in a Suzuki-Miyaura coupling reaction with this compound?
A1: The impurity profile can vary based on reaction conditions, but typically includes:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1][2]
-
Protodeborylation products: The boronic acid is replaced by a hydrogen atom on the aromatic ring.[1][3]
-
Residual Palladium Catalyst: Often palladium(0) or palladium(II) species.[1][4][5]
-
Unreacted Starting Materials: Unconsumed this compound and the coupling partner (e.g., an aryl halide).
-
Boronic Acid Degradation Products: Such as boroxines, which are cyclic anhydrides of boronic acids.[1]
-
Ligand-derived Impurities: Impurities arising from the phosphine ligands used in the reaction.[2][6]
Q2: My primary purification challenge is removing the palladium catalyst. What is the most effective initial approach?
A2: A common and often effective first step is to filter the crude reaction mixture through a pad of Celite.[4] This can help remove a significant portion of the precipitated palladium catalyst and other inorganic salts. For more persistent palladium contamination, specialized techniques may be necessary.
Q3: Is column chromatography always necessary for purification?
A3: Not always. Depending on the physical properties of your product, crystallization or recrystallization can be a highly effective and scalable purification method.[7][8] If your product is a solid and the impurities have significantly different solubilities, crystallization is often preferred as it can be more cost-effective and time-efficient than chromatography.
Q4: How does the purity of the starting this compound affect the final product purification?
A4: The purity of your starting materials is critical. Impurities in the boronic acid can lead to the formation of side products that complicate the purification process and lower the overall yield.[9] Using high-purity boronic acid can result in a cleaner reaction profile, simplifying downstream purification.[9]
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific purification challenges.
Issue 1: Persistent Palladium Contamination in the Final Product
Q: I've performed a standard aqueous work-up and filtration, but my product is still contaminated with palladium, appearing as a dark-colored solid. How can I remove it?
A: Residual palladium is a frequent issue due to the formation of soluble and insoluble palladium species. Here are several strategies to address this, ranging from simple to more advanced techniques.
Root Cause:
-
Palladium Black: Inefficiently stabilized Pd(0) can precipitate as palladium black.[1]
-
Soluble Pd(II) Species: Incomplete reduction or re-oxidation can lead to soluble Pd(II) complexes that are carried through the work-up.
-
Complexation with Product: The final product may chelate with palladium, making it difficult to remove.
Solutions:
Method 1: Enhanced Filtration and Extraction
-
Celite Filtration: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite.[4] This is effective for removing insoluble palladium species.
-
Aqueous Wash: A wash with an aqueous solution of a mild reducing agent, such as 20% aqueous sodium bisulfite (NaHSO3), at elevated temperatures can help reduce and precipitate residual palladium.[5]
Method 2: Scavenging Agents If simple filtration is insufficient, palladium scavengers can be employed. These are materials with a high affinity for palladium.
| Scavenger Type | Example | Application |
| Thiol-based Resins | Thiol-functionalized silica gel | Stir the crude product solution with the resin for several hours, then filter. |
| Activated Carbon | Decolorizing carbon | Can be effective but may also adsorb the desired product, requiring careful optimization. |
| Metal Scavengers | Commercial scavengers (e.g., QuadraSil®, Smopex®) | Highly efficient but can be more expensive. |
Experimental Protocol: Palladium Scavenging with Thiol-functionalized Silica Gel
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM, toluene).
-
Add thiol-functionalized silica gel (typically 5-10 wt% relative to the crude product).
-
Stir the suspension at room temperature for 2-4 hours.
-
Monitor the removal of palladium by TLC (the dark color should diminish) or ICP-MS for quantitative analysis.
-
Filter off the scavenger resin and wash with the same solvent.
-
Concentrate the filtrate to obtain the palladium-depleted product.
Issue 2: Difficulty Separating Homocoupled Byproducts
Q: My main impurity is the homocoupled product of my boronic acid. It has a very similar polarity to my desired product, making chromatographic separation challenging. What are my options?
A: Homocoupling is a common side reaction, especially if the reaction conditions are not optimized.[2][10] The resulting symmetrical biaryl can be difficult to separate from the desired unsymmetrical biaryl.
Root Cause:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[10]
-
Inefficient Transmetalation: If the transmetalation step of the Suzuki-Miyaura catalytic cycle is slow, side reactions like homocoupling can become more prevalent.[11][12]
Solutions:
Method 1: Optimizing Chromatography
-
Solvent System Screening: Systematically screen different solvent systems for column chromatography. A slight difference in polarity can sometimes be exploited with a carefully chosen eluent mixture.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or reverse-phase silica (C18).[7]
Method 2: Recrystallization If both the desired product and the homocoupled byproduct are crystalline, fractional crystallization can be an effective technique.
Experimental Protocol: Recrystallization
-
Dissolve the mixture of the product and impurity in a minimum amount of a hot solvent in which both are soluble.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
The less soluble compound should crystallize out first.
-
Isolate the crystals by vacuum filtration.[8]
-
Analyze the purity of the crystals and the mother liquor by TLC or NMR to determine if further recrystallization is needed.
Method 3: Reaction Optimization to Minimize Homocoupling
-
Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (nitrogen or argon) to minimize oxygen levels.[10]
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the rates of the desired reaction versus side reactions. An empirical screening of conditions may be necessary.
Issue 3: Product Loss During Column Chromatography
Q: I am losing a significant amount of my product on the silica gel column. It seems to be streaking or not eluting properly. Why is this happening and how can I prevent it?
A: Product loss on silica gel can be due to several factors, including the acidic nature of silica, strong adsorption of the compound, or decomposition.
Root Cause:
-
Acidity of Silica: The slightly acidic nature of silica gel can cause decomposition of acid-sensitive compounds or strong binding of basic compounds.
-
Strong Adsorption: Polar functional groups, such as the carbamoyl group in your starting material, can lead to strong interactions with the silica surface, resulting in poor elution.
-
Boronic Ester/Acid Instability: Boronic acids and their esters can sometimes be unstable on silica gel.[13]
Solutions:
Method 1: Modifying the Stationary Phase
-
Neutralized Silica: Wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize the acidic sites.
-
Use of Alumina: Neutral or basic alumina can be a good alternative for compounds that are sensitive to acidic conditions.[7]
Method 2: Adjusting the Mobile Phase
-
Adding a Modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve elution by competing for the acidic sites on the silica. For acidic compounds, a small amount of acetic or formic acid can be added.
Method 3: Alternative Purification Techniques
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a viable option.
-
Crystallization: As mentioned previously, if the product is crystalline, this is often the best alternative to chromatography.[7][8]
Part 3: Visualization & Workflow Diagrams
To aid in the decision-making process for purification, the following diagrams illustrate a general workflow and a decision tree for selecting the appropriate purification technique.
General Purification Workflow
Caption: A general workflow for the initial work-up and purification of Suzuki-Miyaura coupling reaction products.
Decision Tree for Purification Technique Selection
Caption: A decision tree to guide the selection of an appropriate purification technique based on product properties.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common bottleneck in its application: catalyst deactivation in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical steps to diagnose and resolve these issues, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when encountering issues with reactions involving this compound.
Q1: What are the primary causes of catalyst deactivation in Suzuki-Miyaura reactions with this specific boronic acid?
A1: Catalyst deactivation is a multifaceted issue stemming from the degradation of the active Pd(0) species. For this compound, the key factors are:
-
Catalyst Agglomeration: The active, soluble Pd(0) catalyst can precipitate as inactive palladium black (Pd nanoparticles), drastically reducing the number of available catalytic sites.[1] This is often visible as a black precipitate.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center, can be susceptible to oxidation (if oxygen is present) or other degradation pathways, particularly at elevated temperatures.[2]
-
Boronic Acid Instability: While this boronic acid is moderately stable, all boronic acids can undergo side reactions. The presence of two electron-withdrawing groups (fluorine and ethylcarbamoyl) influences its electronic properties and reactivity, potentially making it susceptible to protodeboronation under suboptimal conditions (e.g., excessive water or overly strong bases).[3][4]
-
Incomplete Reduction of Precatalyst: If using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), incomplete or inefficient reduction to the active Pd(0) state can be a root cause of low activity. Modern precatalysts are designed to make this step more reliable.[5]
Q2: My reaction mixture turned black shortly after heating. Is the catalyst completely deactivated?
A2: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive palladium nanoparticles.[1][6] While its appearance is common in many successful Suzuki couplings, the timing and extent are critical indicators. A rapid and heavy precipitation early in the reaction often correlates with poor catalyst stability and leads to a stalled or incomplete conversion. This happens because the agglomeration process removes soluble, catalytically active palladium species from the reaction medium. If you observe this, it is a strong sign that your catalytic cycle is compromised.
Q3: How does the structure of this compound specifically impact the reaction?
A3: The electronic nature of this substrate is a key consideration. The fluorine and ethylcarbamoyl groups are both electron-withdrawing. This has two main consequences:
-
Slower Transmetalation: Electron-deficient boronic acids can exhibit slower rates of transmetalation, a key step in the catalytic cycle where the organic group is transferred from boron to palladium.[4] This may require more forcing conditions (higher temperature) or a more carefully selected base/ligand combination to overcome.
-
Potential for Side Reactions: While electron-donating groups often increase susceptibility to protodeboronation, the specific reaction conditions (especially the choice of base and presence of protic sources) are paramount for all boronic acids.[3] The amide N-H bond in your molecule also introduces another functional group that must be compatible with the chosen base.
Q4: Can the choice of base be a cause of catalyst deactivation?
A4: Absolutely. The base is not just a passive reagent; it plays multiple, critical roles in the catalytic cycle, and an incorrect choice can lead to failure.[7][8][9] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[10][11]
-
A base that is too weak may not generate the boronate species efficiently, leading to a slow or stalled reaction.
-
A base that is too strong or has poor solubility can promote side reactions, including boronic acid degradation or catalyst decomposition. For electron-deficient systems, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4]
Q5: My small-scale test reaction worked, but the reaction failed upon scale-up. What could be the cause?
A5: This common problem often points to issues with maintaining a truly inert atmosphere and ensuring efficient mixing.
-
Oxygen Sensitivity: Trace oxygen that might be negligible on a small scale can become significant on a larger scale, leading to the oxidation of phosphine ligands and the palladium catalyst, causing homocoupling of the boronic acid.[2][3] Rigorous degassing becomes more critical.
-
Mass and Heat Transfer: In larger vessels, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing. This can lead to thermal degradation of the catalyst or reagents and result in inconsistent reaction progress.
In-Depth Troubleshooting Guides
Use these guides when facing specific experimental failures. They are designed to provide a logical, step-by-step process for identifying and resolving the root cause.
Issue 1: Low or No Product Formation
This is the most common failure mode. A systematic approach is essential to diagnose the problem efficiently.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Boronic Acid: Use fresh, high-purity this compound. Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive.
-
Catalyst/Ligand: Use a fresh, high-quality catalyst. Palladium precatalysts and phosphine ligands can degrade over time if not stored properly under an inert atmosphere.
-
Solvents & Base: Ensure solvents are anhydrous (if required by the protocol) and properly degassed. Use a high-purity, finely powdered base to ensure good solubility and reactivity.
-
-
Ensure a Rigorously Inert Atmosphere:
-
Oxygen is detrimental, causing both ligand oxidation and boronic acid homocoupling.[2][3]
-
Degassing Protocol: Solvents must be thoroughly degassed. The three most common methods are:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
Sonication Under Vacuum: An effective and rapid alternative.
-
-
Reaction Setup: Assemble your reaction vessel while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Systematic Parameter Screening: If initial checks do not solve the issue, a systematic re-optimization is necessary. The catalyst, ligand, base, and solvent are all interconnected.
-
Ligand Selection: The ligand is critical for stabilizing the palladium and promoting the reaction. For challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often superior to simpler ligands like PPh₃.[12]
-
Recommendation: Screen ligands such as SPhos, XPhos, or RuPhos . These are known to facilitate difficult couplings by promoting fast oxidative addition and reductive elimination, which outcompetes catalyst deactivation pathways.[12]
-
-
Base Selection: As this boronic acid is electron-deficient, a stronger base may be needed to facilitate transmetalation.[4]
-
Recommendation: Screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ . Organic bases are generally less effective for this type of coupling.
-
-
Solvent and Temperature:
-
Recommendation: Aprotic polar solvents are standard. Screen combinations like Dioxane/H₂O, Toluene/H₂O, or THF . The water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.
-
If the reaction is sluggish at lower temperatures (e.g., 80 °C), incrementally increase the temperature to 100-110 °C. Higher temperatures can accelerate both the desired reaction and catalyst decomposition, so careful monitoring is key.
-
-
Issue 2: Significant Formation of Byproducts
The presence of major byproducts points to specific, competing reaction pathways that must be suppressed.
Problem A: Homocoupling of the Boronic Acid
-
Symptom: You observe significant amounts of 3,3'-diethyl-5,5'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxamide in your crude reaction analysis (LC-MS or NMR).
-
Primary Cause: The presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2]
-
Solution:
-
Rigorous Degassing: Re-evaluate and improve your solvent degassing and inert atmosphere techniques as described in Issue 1, Step 2 .
-
Use a Pre-formed Pd(0) Source: Using a precatalyst that cleanly generates Pd(0) can sometimes minimize side reactions that occur during in-situ reduction of Pd(II) salts.
-
Problem B: Protodeboronation
-
Symptom: You detect significant amounts of N-ethyl-3-fluorobenzamide (the starting boronic acid with the -B(OH)₂ group replaced by -H).
-
Primary Cause: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by excessive water, high temperatures, or an unsuitable base.[3]
-
Solution:
-
Control Water Content: While some water is often beneficial, using an excessive amount or a very wet solvent can exacerbate the problem. Try reducing the proportion of water in your solvent system (e.g., from 10:1 Dioxane/H₂O to 20:1).
-
Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[13] The ester can then be used directly in the coupling reaction, often with fluoride-based activators (e.g., CsF) or under standard basic conditions.
-
Recommended Protocols & Best Practices
Adhering to best practices from the outset can prevent many of the issues detailed above.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation A | Recommendation B | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) | G3 precatalysts ensure reliable Pd(0) generation. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | (Included in G3) | XPhos (2-3 mol%) | Bulky, electron-rich biaryl phosphine ligands are robust and promote efficient coupling.[12] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases are effective for electron-deficient boronic acids.[4] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | Standard solvent systems for Suzuki-Miyaura reactions, offering good solubility for reagents. |
| Temperature | 100 °C | 90 °C | A good starting point to balance reaction rate against potential thermal degradation. |
| Concentration | 0.1 M (relative to limiting reagent) | 0.1 M | Standard concentration to ensure efficient reaction kinetics without solubility issues. |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction Execution: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways by which an active catalyst can be diverted into an inactive state.
Caption: Common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
impact of base and solvent choice on Suzuki coupling efficiency
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for mastering the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the fundamental principles that govern reaction success. Here, we will explore the intricate relationship between base and solvent selection and its profound impact on reaction efficiency, yield, and purity. This center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven experience.
Troubleshooting Guide: From Low Yields to Complex Impurity Profiles
This section is structured to address specific, common problems encountered during Suzuki coupling experiments. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction has stalled, leaving significant amounts of unreacted starting material. What's the likely cause and how do I fix it?
A1: Incomplete conversion is often a sign of catalyst deactivation or insufficient reactivity in the transmetalation step. The base and solvent system is central to resolving this issue.
Causality & Explanation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is frequently the rate-limiting step and requires activation by a base.[1] The base can act via two primary, competing pathways[2]:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the Pd(II)-halide complex.[2]
-
Hydroxide/Alkoxide Pathway: The base first exchanges with the halide on the Pd(II) complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide species. This intermediate is more electrophilic and reacts readily with the neutral boronic acid.[1]
If the chosen base is not strong enough or is poorly soluble in the reaction medium, the activation of either pathway is inefficient, leading to a stalled reaction.[3]
Actionable Solutions:
-
Re-evaluate Base Strength and Solubility: If you are using a mild, sparingly soluble base like sodium carbonate (Na₂CO₃), consider switching to a stronger, more soluble base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that often enhance reaction rates, especially for less reactive coupling partners like aryl chlorides.[3][4]
-
Optimize the Solvent System: The solvent must dissolve the reactants, catalyst, and, crucially, the base.[5] For inorganic bases like K₃PO₄, a polar, often aqueous co-solvent is essential.[6][7]
-
Polar Aprotic Solvents: Mixtures like 1,4-dioxane/water, THF/water, or DMF/water are highly effective at solubilizing inorganic bases and stabilizing the charged intermediates in the catalytic cycle.[3][8]
-
The Role of Water: A small amount of water can be highly beneficial, even in primarily organic systems. It increases the solubility of inorganic bases, facilitates the formation of the active Pd-hydroxo species, and can accelerate the overall reaction.[7][9][10] However, excessive water can promote undesired side reactions (see Q2).
-
Q2: My yield is low, and I've identified a significant amount of protodeboronated byproduct. How can I suppress this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway that consumes your boronic acid nucleophile.[11] This is especially problematic with electron-deficient or heteroaromatic boronic acids.[3][12] The choice of base and solvent is critical to mitigating this issue.
Causality & Explanation: Protodeboronation is essentially the hydrolysis of the boronic acid.[11] It can be catalyzed by both acid and base, and its rate is highly dependent on pH and the presence of water.[12] A strong base in an aqueous solvent can accelerate the decomposition of sensitive boronic acids, creating a race between the desired cross-coupling and the undesired hydrolysis.[13]
Actionable Solutions:
-
Switch to a Milder Base: Strong bases can aggressively promote protodeboronation.[12] Switching from a strong base like NaOH or KOtBu to a milder one like potassium carbonate (K₂CO₃), or even weaker bases like potassium fluoride (KF) or cesium fluoride (CsF), can significantly reduce the rate of this side reaction.[3]
-
Control the Water Content: While some water is often beneficial (see Q1), an excess can serve as the proton source for protodeboronation.[4]
-
Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can be effective.[4]
-
Biphasic Systems: Using a biphasic system (e.g., Toluene/Water) can sometimes help by keeping the bulk concentration of the boronic acid in the organic phase, limiting its exposure to the aqueous base.
-
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative. Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally less prone to premature decomposition.[3][6]
Diagram: Troubleshooting Protodeboronation
The following decision tree illustrates a logical workflow for addressing protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
Q3: My reaction is giving a significant amount of homocoupled product from the boronic acid. What causes this and how do I prevent it?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is a common side reaction, often driven by the presence of oxygen or an inappropriate choice of base/solvent that leads to a slow transmetalation step.
Causality & Explanation: Oxygen can facilitate the oxidative coupling of boronic acids, catalyzed by the palladium complex.[3] This process competes directly with the desired cross-coupling pathway. Furthermore, if the transmetalation step is slow, the concentration of the Pd(II)-halide intermediate builds up, which can also participate in side reactions.
Actionable Solutions:
-
Ensure Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[3] Sparge your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Maintain a positive inert atmosphere throughout the reaction.
-
Optimize Base/Solvent for Faster Transmetalation: A sluggish transmetalation step leaves the boronic acid vulnerable to homocoupling. The solutions presented in Q1 (using a more soluble and appropriately strong base) are directly applicable here. A faster forward reaction will outcompete the homocoupling side reaction.
-
Controlled Addition: In some cases, the slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, minimizing the rate of homocoupling.[14]
Frequently Asked Questions (FAQs)
This section provides guidance on the proactive selection of bases and solvents to maximize the chances of a successful reaction from the outset.
Q4: How do I choose the right base for my specific Suzuki coupling?
A4: The optimal base depends on the reactivity of your coupling partners (especially the boronic acid) and the solvent system. There is no single "best" base, but there are clear guidelines.[15]
Selection Strategy:
-
For Standard, Robust Substrates: Inorganic carbonates like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent/water mixture (e.g., Dioxane/H₂O) are excellent starting points.[4][6] They offer a good balance of reactivity and substrate compatibility.
-
For Electron-Deficient or Heteroaromatic Boronic Acids (Prone to Protodeboronation): A weaker base is preferable. K₃PO₄ is often the base of choice as it is strong enough to promote transmetalation but is less harsh than hydroxides, minimizing decomposition.[2][3] Fluoride sources like KF or CsF can also be effective.[16]
-
For Sterically Hindered Substrates: These challenging couplings often require more forcing conditions. A stronger base like potassium tert-butoxide (t-BuOK) or a highly soluble, strong base like K₃PO₄ in an anhydrous, high-boiling solvent (e.g., toluene, xylenes) can help overcome the high activation energy of the oxidative addition and reductive elimination steps.[17][18]
-
For Base-Sensitive Functional Groups (e.g., Esters): If your substrate cannot tolerate strong bases, a very mild base like powdered KF under anhydrous conditions may be sufficient to activate the boronic acid without causing hydrolysis of the sensitive group.[16]
Data Summary: Common Bases for Suzuki Coupling
| Base | Formula | Typical Solvents | Key Characteristics & Applications |
| Potassium Carbonate | K₂CO₃ | Dioxane/H₂O, THF/H₂O | General-purpose, widely used, good for many standard couplings.[3] |
| Cesium Carbonate | Cs₂CO₃ | Dioxane/H₂O, DMF | More soluble and often more effective than K₂CO₃, but more expensive.[4] |
| Potassium Phosphate | K₃PO₄ | Toluene, Dioxane (often anhydrous) | Excellent for hindered substrates and those sensitive to protodeboronation.[3] |
| Potassium tert-Butoxide | t-BuOK | Toluene, THF (anhydrous) | Very strong base, useful for unreactive aryl chlorides and hindered systems.[17] |
| Potassium Fluoride | KF | THF, Dioxane (anhydrous) | Mild base, suitable for substrates with base-labile functional groups. |
Q5: What is the role of the solvent, and how do I select the best one?
A5: The solvent is not merely an inert medium; it plays an active role by solubilizing reagents, stabilizing the catalyst, and modulating the activity of the base.[5][19] The choice of solvent is intrinsically linked to the choice of base.
Selection Strategy:
-
Consider the Base: This is the most important factor. If you are using an inorganic salt (e.g., K₂CO₃, K₃PO₄), you need a solvent system that can dissolve it.
-
Polar Aprotic / Water Mixtures: Solvents like 1,4-Dioxane , THF , and DMF , typically mixed with water, are ideal for inorganic bases.[3] The water aids in dissolving the base, while the organic solvent dissolves the substrates and catalyst.
-
Alcohols / Water Mixtures: Systems like isopropanol/water can also be very effective and are considered greener alternatives.[7][20]
-
-
Consider the Substrates & Temperature:
-
Non-polar Aprotic Solvents: Toluene and xylenes are excellent choices for reactions run under anhydrous conditions, often with organic-soluble bases or finely powdered K₃PO₄.[17] Their higher boiling points are advantageous for coupling unreactive or sterically hindered partners that require more thermal energy.
-
Ether Solvents: THF and 2-MeTHF are good general-purpose solvents. 2-MeTHF is a greener alternative to THF and its higher boiling point can be beneficial.
-
-
Consider Catalyst Stability: The solvent can coordinate to the palladium center. Highly coordinating solvents like DMF or DMSO can sometimes inhibit the reaction by competing with other ligands, while non-polar solvents like toluene generally do not.[21] The optimal choice often needs to be determined empirically.[21]
Diagram: The Suzuki Catalytic Cycle & Role of Base/Solvent
This diagram illustrates the fundamental steps of the Suzuki coupling and highlights where the base and solvent exert their influence.
Caption: The Suzuki catalytic cycle, highlighting the critical activation role of the base in the transmetalation step.
Experimental Protocol: Screening Base and Solvent Systems
For a challenging coupling, a systematic screen is the most efficient path to optimization. This protocol outlines a general procedure for screening multiple base/solvent combinations in parallel.
Materials:
-
Aryl Halide (1.0 eq)
-
Boronic Acid or Ester (1.2-1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Array of Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK; 2.0-3.0 eq)
-
Array of Anhydrous/Degassed Solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF) and Degassed Water
-
Inert atmosphere reaction vials (e.g., microwave vials with crimp caps)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide, boronic acid, palladium pre-catalyst, and ligand to each reaction vial.
-
Base Addition: Add the designated solid base to each corresponding vial.
-
Solvent Addition: Add the chosen solvent (or solvent mixture) to each vial. For aqueous systems, add the degassed organic solvent first, followed by the degassed water.
-
Sealing and Heating: Securely crimp the vials. Place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Reaction Monitoring: After a set time (e.g., 2, 6, 12, or 24 hours), carefully remove the vials from the heat source and allow them to cool to room temperature.
-
Analysis: Quench a small aliquot of each reaction mixture and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts. This allows for a direct comparison of the efficiency of each base/solvent system.
-
Optimization: Based on the screening results, select the most promising condition(s) for a larger-scale reaction and further optimization.
References
- 1. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
minimizing homocoupling of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Topic: Minimizing Homocoupling of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of this compound in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. A recurring and often frustrating issue is the homocoupling of the boronic acid partner, leading to diminished yields of the desired product and complex purification profiles.
This guide focuses specifically on minimizing the homocoupling of this compound. This particular boronic acid presents a unique challenge due to its electron-deficient nature, a consequence of the fluorine and ethylcarbamoyl substituents. Such electron-withdrawing groups can influence the delicate balance of the catalytic cycle, sometimes favoring the undesired homocoupling pathway.
Here, we will explore the mechanistic underpinnings of this side reaction and provide a series of troubleshooting guides and frequently asked questions (FAQs) designed to empower you with actionable strategies for your experiments. Our approach is rooted in a deep understanding of the reaction mechanism, ensuring that the proposed solutions are not just empirical fixes but are based on sound scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem with my this compound?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In your case, this would be the formation of a dimer of this compound. This is problematic as it consumes your boronic acid, reducing the yield of your desired cross-coupled product, and introduces a significant impurity that can be difficult to separate. Electron-deficient arylboronic acids, such as yours, can be particularly prone to homocoupling.[1][2]
Q2: What are the primary causes of this homocoupling side reaction?
A2: There are two main culprits for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of two boronic acid molecules.[3][4][5][6] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0).[3][7][8]
Q3: My boronic acid is described as "electron-deficient." How does this property specifically encourage homocoupling?
A3: The fluorine and ethylcarbamoyl groups on your boronic acid withdraw electron density from the aromatic ring. This can slow down the transmetalation step with the organopalladium intermediate in the main catalytic cycle. When the desired cross-coupling is sluggish, the competing homocoupling pathway can become more prominent. Some studies have shown that homocoupling can predominate with electron-deficient arylboronic acids.[1][2]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the homocoupling of this compound.
Issue 1: Significant Homocoupling Product Observed by LC-MS or TLC
If you are observing a substantial amount of the homocoupled dimer, it is crucial to address the fundamental reaction parameters that influence this side reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
1. Rigorous Deoxygenation:
-
The "Why": Oxygen is a known promoter of boronic acid homocoupling.[4] It can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[5][6][9]
-
Step-by-Step Protocol:
-
Solvent Degassing: Before use, thoroughly degas your solvent. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[10] For more sensitive reactions, three freeze-pump-thaw cycles are recommended.
-
Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.
-
2. Choice of Palladium Source:
-
The "Why": Pd(II) sources like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) state. This reduction can be partially accomplished by the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[3][7]
-
Recommended Palladium Sources to Minimize Homocoupling:
| Palladium Source | Class | Rationale for Use |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Already in the active oxidation state, bypassing the need for a reductive step that can be mediated by homocoupling.[3] |
| Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Precatalyst | Designed for the clean and efficient generation of the active Pd(0) species, which can help to minimize side reactions.[3][11] |
3. Ligand Selection:
-
The "Why": Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient boronic acids, the right ligand can accelerate the desired cross-coupling pathway relative to homocoupling.
-
Recommendations:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos (Buchwald ligands) are often effective.[1][3] Their steric bulk can disfavor the formation of intermediates leading to homocoupling, while their electron-donating nature can promote the reductive elimination step of the desired cross-coupling.[12][13]
-
4. Base Selection:
-
The "Why": The base is necessary to activate the boronic acid for transmetalation.[14] However, an overly strong or poorly soluble base can sometimes exacerbate side reactions.
-
Recommendations:
-
Weaker Inorganic Bases: Bases like K₃PO₄ and K₂CO₃ are often good choices as they are generally effective without being overly aggressive.[3]
-
Solubility: Ensure your base has some solubility in the reaction medium to be effective.
-
Issue 2: Reaction is Sluggish, Potentially Leading to Homocoupling Over Time
For an electron-deficient substrate like this compound, slow transmetalation can be a key issue.
Caption: Strategies for accelerating sluggish Suzuki couplings.
-
Stronger Bases: While weaker bases are a good starting point to avoid homocoupling, if the reaction is slow, a stronger base like Cs₂CO₃ might be necessary to facilitate transmetalation.[15]
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers for slow reactions.[15] Monitor for decomposition of starting materials at higher temperatures.
-
Solvent Choice: The choice of solvent can influence the solubility of the base and the boronic acid, impacting the reaction rate. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.
Advanced Strategies & Considerations
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[8] This is thought to help keep the palladium in its Pd(0) state, preventing the Pd(II)-mediated homocoupling pathway.[8]
-
Order of Addition: One practical tip is to pre-heat the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[4] This can help ensure the catalytic cycle is initiated with the aryl halide before a significant concentration of the boronic acid is available for homocoupling.
By systematically applying these troubleshooting strategies, you can significantly minimize the homocoupling of this compound and achieve higher yields of your desired cross-coupled product.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Air-Sensitive Boronic Acid Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acid reagents. This guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered when handling air-sensitive boronic acids. As your virtual Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to anticipate and overcome these hurdles in your own work.
Introduction: The Dual Nature of Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often shadowed by their inherent instability. Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are susceptible to degradation in the presence of air and moisture.[1][2] This instability can lead to inconsistent reaction outcomes, low yields, and complex purification challenges.
This guide will provide a structured approach to understanding and mitigating the primary degradation pathways of boronic acids:
-
Protodeboronation: The undesired cleavage of the carbon-boron bond.
-
Oxidation: Degradation in the presence of oxygen.
-
Dehydration: The formation of cyclic trimeric anhydrides known as boroxines.
By understanding these processes, you can implement strategies to ensure the integrity of your reagents and the success of your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of air-sensitive boronic acids.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron bond of a boronic acid is broken and replaced with a carbon-hydrogen bond.[3] This is a significant issue as it consumes your starting material, leading to reduced yields of the desired product and the formation of a byproduct that can complicate purification.[4] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent on the boron atom.[3]
Q2: What conditions favor protodeboronation?
A2: Several factors can promote this undesired side reaction:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[4]
-
Basic Conditions: While many coupling reactions require a base, it can react with the boronic acid to form a more reactive boronate species, which is more susceptible to protonolysis.[4] The choice of base can significantly impact the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[4]
-
Palladium Catalyst and Ligands: The palladium catalyst itself, especially Pd(II) species, can catalyze protodeboronation.[4]
-
pH of the Reaction Medium: The pH of the reaction mixture is crucial as it dictates the speciation of the boronic acid.[3][4]
Q3: What are boroxines and are they detrimental to my reaction?
A3: Boroxines are six-membered rings with alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules.[5][6] This process is often reversible.[7][8][9] While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling, their formation can complicate stoichiometry, as the molecular weight differs from the monomeric boronic acid.[10] The presence of boroxines can be a sign of improper storage or handling.
Q4: How can I assess the purity of my boronic acid reagent?
A4: The purity of boronic acids can be determined using several analytical methods:
-
NMR Spectroscopy: Provides information about the structure and presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A rapid and sensitive method for detecting boronic acids and their degradation products.[11] An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) method has been developed for the analysis of a broad range of boronic acids.[12]
-
Titration: A classic method where the boronic acid is titrated with a standard solution of a reagent like sodium hydroxide.[13][14] However, since boric acid is a weak acid, this method has limitations.[13]
-
Gravimetric Analysis: Another method for determining purity.[13]
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q: My Suzuki-Miyaura reaction is giving low or no yield. What should I investigate first?
A: When a Suzuki-Miyaura coupling fails, a systematic check of your reagents and reaction conditions is crucial. Here are the primary areas to troubleshoot:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[15][16] Some precatalysts are air-sensitive.[15]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[15][17] Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.[15]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[15] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or products.
Q: I'm observing a significant amount of a byproduct corresponding to the arene from my boronic acid. What's happening and how can I fix it?
A: This is a classic sign of protodeboronation .[16] To mitigate this:
-
Use Milder Conditions: Try lowering the reaction temperature and using a milder base.
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of a proton source.[16]
-
Use a More Stable Boronic Ester: Consider converting your boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[1][2]
Q: My boronic acid is difficult to purify. What methods can I try?
A: Purifying boronic acids can be challenging due to their polarity and potential instability on silica gel.[18] Here are some effective techniques:
-
Recrystallization: This can be a good method for solid boronic acids.[19] Solvents like hot water, ethanol, benzene, dichloroethane, and ethyl acetate have been used successfully.[19][20]
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for extraction into an aqueous layer, separating them from non-acidic impurities. The pure boronic acid can then be regenerated by acidification.[19][21]
-
Chromatography on Neutral Alumina: For some boronate esters, column chromatography using neutral alumina can be effective.[19]
-
Derivatization: Forming a crystalline adduct, such as with diethanolamine, can facilitate purification. The adduct can then be cleaved to recover the pure boronic acid.[18][20]
Key Degradation Pathways of Boronic Acids
Understanding the mechanisms of degradation is key to preventing them. The following diagram illustrates the three primary pathways of boronic acid instability.
Caption: Major degradation pathways for boronic acids.
Experimental Protocols
Protocol 1: Best Practices for Storage and Handling
Proper storage is the first line of defense against degradation.
-
Storage Conditions: Store boronic acids in a cool, dry, and dark place. A desiccator or a glovebox with an inert atmosphere is ideal. Keep containers tightly sealed to prevent moisture and air exposure.[22]
-
Inert Atmosphere: For particularly sensitive boronic acids, handle them exclusively under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[23][24][25]
-
Aliquotting: Upon receipt, consider aliquoting the reagent into smaller, single-use portions. This minimizes repeated exposure of the bulk material to the atmosphere and reduces the risk of contamination and degradation from freeze-thaw cycles.[26]
-
Material Compatibility: Store boronic acids away from strong oxidizing agents, bases, and reactive chemicals.[22]
Protocol 2: A General Workflow for Suzuki-Miyaura Coupling with Air-Sensitive Boronic Acids
This workflow incorporates best practices to minimize degradation and maximize reaction success.
Caption: Workflow for Suzuki-Miyaura coupling reactions.
Summary of Key Parameters and Solutions
| Challenge | Primary Cause(s) | Key Indicators | Recommended Solutions |
| Protodeboronation | Excess water, strong base, high temperature | Formation of arene/alkene byproduct | Use anhydrous conditions, milder base (e.g., K₃PO₄, CsF), lower temperature, or a stable boronic ester derivative (MIDA, pinacol).[1][4][16][27] |
| Oxidation | Exposure to air (oxygen) | Formation of phenol/alcohol byproduct, reaction color changes | Handle under inert atmosphere, use degassed solvents, consider using more oxidatively stable boronic acid derivatives.[15][28][29] |
| Boroxine Formation | Dehydration (improper storage, heat) | Inconsistent stoichiometry, changes in physical appearance of the solid | Store in a desiccator, handle under dry conditions. Boroxines can often be converted back to the acid by recrystallization from water.[7] |
| Low Reaction Yield | Inactive catalyst, poor reagent quality, suboptimal conditions | Incomplete consumption of starting materials | Verify catalyst activity, use pure and dry reagents, degas solvents, optimize base/solvent system.[15][16] |
| Purification Difficulty | Instability on silica gel, similar polarity of product and impurities | Streaking on TLC, co-elution | Use acid-base extraction, recrystallization, chromatography on neutral alumina, or derivatization with diethanolamine.[18][20] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. zzylchem.com [zzylchem.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 22. laballey.com [laballey.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. fishersci.co.uk [fishersci.co.uk]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid
In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of quality, safety, and efficacy. (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a critical building block, frequently employed in Suzuki-Miyaura coupling reactions to synthesize complex molecules.[1] Its purity and concentration directly impact reaction yield, impurity profiles, and the overall quality of the final drug substance. Therefore, robust and reliable analytical methods for its quantification are not just a regulatory necessity but a scientific imperative.
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights into the practical application of each technique. The discussion is grounded in the principles of analytical method validation as mandated by regulatory bodies like the ICH and FDA, ensuring that every protocol is a self-validating system.[2][3]
A significant challenge in the analysis of boronic acids is their inherent chemical nature. They are polar, can undergo dehydration to form cyclic boroxine anhydrides, and their ester derivatives are susceptible to on-column hydrolysis during chromatographic analysis.[4] The methods discussed herein are evaluated based on their ability to navigate these challenges while delivering accuracy, precision, and sensitivity.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC with UV detection is the workhorse of the pharmaceutical quality control laboratory. Its ubiquity, robustness, and cost-effectiveness make it the primary choice for routine assays and purity determinations.
Principle of Causality: The method leverages the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The fluorine and phenyl groups in the molecule provide sufficient hydrophobicity for retention on a C18 column, while the boronic acid and carbamoyl moieties ensure adequate solubility in aqueous-organic mobile phases. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration (Beer-Lambert Law).
Advantages:
-
Robustness and Reliability: HPLC systems are highly reliable and generate reproducible results, making them ideal for routine quality control.
-
Cost-Effectiveness: The instrumentation and solvents are relatively inexpensive compared to mass spectrometry.
-
Simplicity: Method development and execution are generally straightforward for chemists with fundamental chromatographic knowledge.
Disadvantages:
-
Moderate Sensitivity: Compared to mass spectrometry, the limits of detection (LOD) and quantification (LOQ) are significantly higher, making it less suitable for trace impurity analysis.
-
Specificity Concerns: Peak purity can be a concern. A UV signal at a specific retention time is not unique to a single compound; co-eluting impurities can lead to inaccurate quantification. Peak purity analysis using a photodiode array (PDA) detector is essential to mitigate this risk.[5]
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification by HPLC-UV.
Experimental Protocol: HPLC-UV Assay
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Waters XSelect Premier HSS T3 (or equivalent), 4.6 x 150 mm, 2.5 µm. The use of modern columns with advanced surface technology can minimize secondary interactions with the boronic acid moiety.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard; likely in the 220-270 nm range.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in 50:50 acetonitrile/water. Prepare calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and specificity, such as quantifying trace-level impurities or monitoring reaction kinetics, LC-MS/MS is the definitive technique.
Principle of Causality: This method couples the separation power of LC with the analytical power of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI). The first mass analyzer (Q1) selects the precursor ion (the charged molecule of interest). This ion is then fragmented in a collision cell (q2), and a specific fragment ion is monitored by the second mass analyzer (Q3). This precursor-to-fragment transition is highly specific to the analyte's structure, virtually eliminating interferences and providing exceptional sensitivity. For boronic acids, negative ion mode ESI is often effective.[6]
Advantages:
-
Exceptional Sensitivity: Capable of achieving LOQs in the pg/mL to low ng/mL range, essential for controlling potentially mutagenic impurities as per ICH M7 guidelines.[6][7]
-
Unmatched Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the compound of interest is quantified, even in complex matrices or in the presence of co-eluting isomers.[6]
-
High Throughput: Modern UPLC systems allow for very short run times (1-2 minutes), making the technique suitable for high-throughput analysis.[8]
Disadvantages:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This must be assessed and controlled during method validation.
-
Complexity and Cost: The instrumentation is significantly more expensive and requires a higher level of operator expertise than HPLC-UV.
Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification by LC-MS/MS.
Experimental Protocol: LC-MS/MS Trace Quantification
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid "ballistic" gradient is often used for high throughput.
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transition: This must be determined experimentally by infusing a standard solution. For C₉H₁₁BFNO₃ (MW 211.0), the precursor ion [M-H]⁻ would be at m/z 210.0. A suitable fragment ion would be identified using product ion scan mode.
-
Optimization: Cone voltage and collision energy must be optimized for the specific MRM transition to maximize signal intensity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR stands apart as a primary ratio method, capable of providing highly accurate quantification without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.
Principle of Causality: qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a unique, well-resolved resonance from the analyte to that of a known amount of a high-purity internal standard, one can directly calculate the analyte's concentration or purity.[9] For this compound, ¹H, ¹⁹F, and ¹¹B NMR are all viable options, with ¹⁹F and ¹¹B qNMR offering a highly selective window with minimal background interference.[10][11][12]
Advantages:
-
Primary Method: Can provide a direct, SI-traceable measurement of purity and concentration.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent accuracy and precision, making it the gold standard for certifying reference materials.
-
Structural Confirmation: Provides structural information simultaneously with quantification.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than LC-MS, typically requiring sample concentrations in the mg/mL range.
-
Signal Overlap: In complex mixtures, resonance overlap can make accurate integration impossible. The unique fluorine atom in the target molecule makes ¹⁹F qNMR an attractive option to avoid the crowded proton spectrum.
-
Technical Requirements: Requires careful optimization of experimental parameters (e.g., relaxation delay) to ensure accurate integration.
Workflow for qNMR Analysis
Caption: Workflow for quantification by qNMR.
Experimental Protocol: ¹⁹F qNMR Purity Assay
-
Instrumentation: High-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of a suitable fluorine-containing internal standard (e.g., trifluorotoluene).
-
Dissolve both components in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Key Parameter: The relaxation delay (D1) must be set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure complete relaxation and accurate quantification.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signal for the analyte's fluorine atom and a signal from the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate the purity of the analyte.[9]
Comparative Performance Summary
The choice of analytical method is dictated by the specific requirements of the analysis. The table below provides a comparative summary of the typical performance characteristics for each technique.
| Parameter | RP-HPLC-UV | LC-MS/MS | qNMR |
| Primary Application | Purity assay, routine QC, content uniformity | Trace impurity analysis, reaction monitoring | Purity of reference standards, primary assay |
| Typical LOQ | ~0.1 - 1.0 µg/mL | 2 - 10 pg/mL[6] | ~0.04% w/w[10][12] |
| Linearity (R²) | > 0.99 | > 0.99[6] | > 0.99[10][12] |
| Precision (%RSD) | < 2.0%[8] | < 3.0%[6] | < 2.0%[10][12] |
| Specificity | Moderate to Good (with PDA) | Excellent | Excellent (for selected nucleus) |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Low | High | High |
| Expertise Required | Low to Moderate | High | High |
Conclusion and Recommendations
There is no single "best" method for the quantification of this compound; rather, there is an optimal method for a given application.
-
For routine quality control, release testing, and assay determination, the robustness, simplicity, and cost-effectiveness of RP-HPLC-UV make it the most logical and widely used choice. Its performance is more than adequate for measuring the principal component at high concentrations.
-
For the detection and quantification of trace-level impurities or for monitoring low-level residual starting material, the superior sensitivity and specificity of LC-MS/MS are indispensable. It is the gold standard for ensuring that drug substances meet stringent regulatory limits for potentially harmful impurities.
-
For the certification of a chemical reference standard or for obtaining a highly accurate, unbiased purity value without a specific standard, qNMR is the unparalleled choice. Its status as a primary method provides the highest level of analytical confidence. The presence of a fluorine atom makes ¹⁹F qNMR a particularly powerful and selective option for this specific molecule.
Ultimately, a comprehensive analytical control strategy for this compound will likely employ a combination of these techniques: qNMR to certify the reference standard, HPLC-UV for routine assays, and LC-MS/MS for validating the impurity profile. This orthogonal approach ensures a deep understanding of the material's quality and provides a robust data package for regulatory submission.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Characterization of Novel Compounds Derived from (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid
For researchers and drug development professionals, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is its unequivocal structural characterization. This guide provides an in-depth comparison of modern analytical techniques, contextualized for the structural elucidation of new chemical entities (NCEs) synthesized using (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid as a key building block. This particular precursor, with its unique combination of a boronic acid moiety for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and an ethylcarbamoyl group for hydrogen bonding, gives rise to compounds of significant interest in medicinal chemistry.
This document eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors the process of discovery. We will explore not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating approach to structural confirmation.
The Analytical Workflow: An Integrated Approach
The definitive structural elucidation of a novel compound is never reliant on a single technique. Instead, it is a puzzle solved by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of information, and only when they are assembled does a complete and trustworthy picture of the molecule emerge. Our workflow is designed around this principle, moving from initial confirmation to the fine details of 2D connectivity and 3D architecture.
Caption: Logical workflow for novel compound structural characterization.
Phase 1: Initial Confirmation and Purity Assessment
Before investing significant time in detailed structural analysis, two fundamental questions must be answered: "Did the reaction produce a compound of the expected molecular weight?" and "Is the sample pure?"
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse of the modern chemistry lab, providing rapid confirmation of reaction success.[1] The liquid chromatography (LC) component separates the components of the reaction mixture, while the mass spectrometer (MS) provides the mass-to-charge ratio (m/z) of each component.[2]
-
Expertise & Causality: We use LC-MS first because it is fast and information-rich. A peak at the expected m/z for the product ion confirms its formation. The absence of starting material peaks and the relative area of the product peak in the chromatogram give a preliminary indication of reaction conversion and sample purity. This initial check prevents the wasted effort of analyzing unreacted starting materials or complex mixtures.
High-Performance Liquid Chromatography (HPLC)
Once LC-MS confirms the presence of the desired product, HPLC with a universal detector (like UV-Vis or an evaporative light scattering detector) is used to rigorously assess its purity.[3] Purity of greater than 95% is a standard requirement for compounds advancing into biological screening.[1]
-
Trustworthiness: A single, sharp peak in the HPLC chromatogram is strong evidence of a pure sample. Co-injection with starting materials can be performed to confirm that no residual precursors are hiding under the product peak. This step is a critical quality control gate.
Phase 2: Elucidating the 2D Structure with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[4][5] It provides detailed information about the carbon-hydrogen framework.[3]
1D NMR (¹H, ¹³C, ¹⁹F, and ¹¹B)
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: Given the fluorine atom in the precursor, ¹⁹F NMR is essential. It provides a clean spectrum with a single peak (or a simple multiplet if coupled to other nuclei), confirming the fluorine's presence and electronic environment.
-
¹¹B NMR: This is a crucial, often underutilized, technique when working with boronic acid derivatives.[6] It directly observes the boron nucleus. A chemical shift in the range of 28-34 ppm typically indicates the sp²-hybridized boronic acid or ester, confirming the integrity of this functional group post-synthesis.[7][8] This technique is particularly useful for monitoring reactions at the boron center.[9]
2D NMR (COSY, HSQC, HMBC)
When 1D spectra are complex, 2D NMR techniques are used to solve the connectivity puzzle.[3]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton, especially across quaternary carbons or heteroatoms.
Protocol: Standard NMR Sample Preparation
-
Rationale: To obtain high-resolution spectra, the sample must be dissolved in a deuterated solvent to avoid a large interfering solvent signal.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified novel compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and other relevant spectra according to the spectrometer's standard operating procedures. Ensure sufficient scans for a good signal-to-noise ratio.[7]
-
Phase 3: Unveiling the 3D Architecture with X-Ray Crystallography
While NMR provides the 2D map, single-crystal X-ray crystallography delivers the definitive three-dimensional structure.[10] It is the gold standard method for determining the spatial arrangement of atoms, bond lengths, and bond angles with extremely high precision.[11][12] For chiral molecules, it is the primary method for unambiguously determining the absolute configuration.[13]
-
Expertise & Causality: The major challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[13][14] Not all compounds crystallize easily. Therefore, this is often attempted in parallel with other techniques after purity has been established. A successful crystal structure provides irrefutable proof of the compound's identity and conformation.
Protocol: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Rationale: This method allows for the slow equilibration of a solution of the compound with a reservoir containing a precipitant, gradually bringing the compound to a state of supersaturation conducive to crystal growth.[13]
-
Procedure:
-
Prepare a concentrated solution of the purified compound (e.g., 5-20 mg/mL) in a suitable solvent (e.g., acetone, methanol).
-
Prepare a reservoir solution in a well plate containing a solvent in which the compound is less soluble (the "anti-solvent" or precipitant, e.g., hexane, water).
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the well, creating a "hanging drop" over the reservoir.
-
Store the plate in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Corroborative Evidence
High-Resolution Mass Spectrometry (HRMS)
While standard MS confirms the nominal mass, HRMS provides the exact mass of the molecular ion to within a few parts per million (ppm).[3]
-
Trustworthiness: This high accuracy allows for the unambiguous determination of the compound's elemental composition and molecular formula.[15] This data is essential for publications and patents, as it provides a fundamental piece of evidence that distinguishes the compound from other isomers or molecules with the same nominal mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[4] For a derivative of our precursor, one would look for characteristic stretches such as C=O (amide), N-H (amide), C-F, and aromatic C-H bonds to confirm these groups remain intact.[10]
Comparative Analysis of Key Techniques
The choice of analytical technique depends on the specific question being asked. The following table provides a direct comparison of the primary methods discussed.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-Ray Crystallography |
| Primary Information | Molecular weight, elemental composition (HRMS), fragmentation pattern.[2] | Atomic connectivity (2D structure), electronic environment of nuclei, solution-state conformation.[16] | Definitive 3D atomic arrangement in the solid state, bond lengths/angles, absolute configuration.[17] |
| Sample Requirement | Micrograms to nanograms, must be ionizable. | 1-20 mg of pure sample, must be soluble in deuterated solvents. | Single, well-ordered crystal (~0.1 mm).[13] |
| Throughput | High (minutes per sample for LC-MS).[18] | Moderate (minutes for 1D to hours for complex 2D experiments). | Low (days to weeks for crystallization, hours for data collection). |
| Key Advantage | High sensitivity and speed; provides molecular formula (HRMS). | Provides the most comprehensive structural information for molecules in solution. | Unambiguous and highly precise 3D structure.[10] |
| Key Limitation | Does not provide connectivity information for isomers.[19] | Lower sensitivity than MS; requires pure, soluble sample. | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[14] |
Conclusion
The structural characterization of novel compounds synthesized from this compound demands a multi-faceted analytical strategy. The workflow begins with the rapid, high-throughput techniques of LC-MS and HPLC to confirm product formation and assess purity. This is followed by a deep dive into the 2D structure using a suite of 1D and 2D NMR experiments, including the crucial use of ¹¹B NMR to probe the boron moiety. For definitive proof of 3D architecture, single-crystal X-ray crystallography remains the unparalleled gold standard, albeit with the significant hurdle of crystallization. Finally, HRMS provides unambiguous elemental composition, and FT-IR offers corroborating evidence of key functional groups. By integrating the data from these orthogonal techniques, researchers can build a self-validating and irrefutable case for the structure of their novel compound, paving the way for further investigation in drug discovery and development.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rroij.com [rroij.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scribd.com [scribd.com]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mkuniversity.ac.in [mkuniversity.ac.in]
- 11. azolifesciences.com [azolifesciences.com]
- 12. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 15. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 16. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Reactivity of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid in Key Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount for the successful synthesis of complex molecular architectures. Arylboronic acids are foundational reagents in modern synthetic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth comparative analysis of the reactivity of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid , a sophisticated building block, against a panel of structurally diverse arylboronic acids in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The insights and data presented herein are intended to empower chemists to make informed decisions in reaction design and optimization.
Introduction to the Comparative Arylboronic Acids
The reactivity of an arylboronic acid is intricately governed by the electronic and steric nature of its substituents. To provide a comprehensive comparison, we have selected a panel of four representative arylboronic acids to benchmark against our target molecule, This compound .
-
This compound (Target Molecule): This molecule possesses two potent electron-withdrawing groups (EWGs) at the meta positions: a fluorine atom and an ethylcarbamoyl group. This electronic profile is anticipated to significantly influence its reactivity.
-
Phenylboronic acid (The Benchmark): As the parent compound, it provides a neutral baseline for comparison.
-
4-Methoxyphenylboronic acid (Electron-Rich): The methoxy group is a strong electron-donating group (EDG) that enhances the nucleophilicity of the aryl ring.
-
4-(Trifluoromethyl)phenylboronic acid (Electron-Poor): The trifluoromethyl group is a powerful EWG, rendering the aryl ring electron-deficient.
-
2-Methylphenylboronic acid (Sterically Hindered): The ortho-methyl group introduces steric bulk around the boronic acid moiety, which can impede its approach to the metal center.[2]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely utilized palladium-catalyzed method for the formation of C(sp²)–C(sp²) bonds.[3] The catalytic cycle involves three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
Theoretical Reactivity Analysis
The transmetalation step is often rate-determining and is highly sensitive to the electronic properties of the arylboronic acid. Generally, electron-donating groups on the arylboronic acid accelerate this step by increasing the nucleophilicity of the aryl group being transferred.[4] Conversely, electron-withdrawing groups decrease the nucleophilicity, which can slow down the reaction.[5] Steric hindrance, particularly from ortho-substituents, can also negatively impact the reaction rate by impeding the approach of the boronic acid to the palladium complex.[2]
Based on these principles, the expected order of reactivity for our panel in the Suzuki-Miyaura coupling is:
4-Methoxyphenylboronic acid > Phenylboronic acid > 2-Methylphenylboronic acid > 4-(Trifluoromethyl)phenylboronic acid ≈ this compound
The target molecule, with its two strong EWGs, is predicted to be one of the least reactive partners in this panel.
Comparative Experimental Data (Illustrative)
The following table presents illustrative yield data for the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole under standardized conditions. This data is compiled based on established reactivity principles and published findings for similar substrates.[6][7]
| Arylboronic Acid | Substituent Nature | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 95 |
| Phenylboronic acid | Benchmark | 88 |
| 2-Methylphenylboronic acid | Sterically Hindered | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 65 |
| This compound | Strongly Electron-Withdrawing | 62 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for comparing the reactivity of different arylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N and C-O bonds, typically by coupling an arylboronic acid with an amine or alcohol.[8] A key advantage of this reaction is its tolerance to air and moisture, often allowing it to be run under open-flask conditions.[9] The mechanism is thought to involve the formation of a copper(II)-heteroatom complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination from a Cu(III) intermediate.[10]
Theoretical Reactivity Analysis
In contrast to the Suzuki-Miyaura reaction, the electronic effects in Chan-Lam coupling can be more nuanced. While electron-rich arylboronic acids are often good substrates, electron-withdrawing groups do not necessarily impede the reaction and can, in some cases, be beneficial.[9] The reaction is generally tolerant of a wide range of functional groups. Steric hindrance around the boronic acid can, however, reduce reaction efficiency.[11]
The expected reactivity order is therefore less straightforward to predict than in the Suzuki-Miyaura coupling but can be approximated as:
4-Methoxyphenylboronic acid ≈ Phenylboronic acid > 4-(Trifluoromethyl)phenylboronic acid ≈ this compound > 2-Methylphenylboronic acid
Comparative Experimental Data (Illustrative)
The following table shows illustrative yields for the N-arylation of imidazole with the panel of arylboronic acids under typical Chan-Lam conditions. The data reflects the general tolerance of the reaction to electronic effects but sensitivity to steric hindrance.[12]
| Arylboronic Acid | Substituent Nature | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 85 |
| Phenylboronic acid | Benchmark | 82 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 78 |
| This compound | Strongly Electron-Withdrawing | 75 |
| 2-Methylphenylboronic acid | Sterically Hindered | 55 |
Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of imidazole.
Materials:
-
Imidazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Cu(OAc)₂ (0.2 mmol, 20 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM, 5 mL)
-
4 Å Molecular Sieves (approx. 200 mg)
Procedure:
-
To a round-bottom flask open to the air, add imidazole, the arylboronic acid, Cu(OAc)₂, and 4 Å molecular sieves.
-
Add DCM and pyridine.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.[13] While the primary coupling partners are aryl halides and amines, variations using arylboronic acids have been developed, often proceeding through a similar catalytic cycle involving oxidative addition, formation of a palladium-amide complex, and reductive elimination.[14]
Theoretical Reactivity Analysis
The reactivity of arylboronic acids in Buchwald-Hartwig-type aminations can be influenced by their ability to undergo transmetalation with a palladium-amine complex. Similar to the Suzuki-Miyaura reaction, electron-donating groups on the arylboronic acid generally favor the reaction. However, the use of specialized ligands can often overcome the lower reactivity of electron-poor arylboronic acids.[15] Steric hindrance remains a significant factor that can diminish yields.[15]
The anticipated reactivity trend is:
4-Methoxyphenylboronic acid > Phenylboronic acid > 4-(Trifluoromethyl)phenylboronic acid ≈ this compound > 2-Methylphenylboronic acid
Comparative Experimental Data (Illustrative)
The table below provides illustrative yields for a Buchwald-Hartwig-type amination coupling the panel of arylboronic acids with aniline and 4-bromotoluene. These values are based on general trends observed in the literature.[14][15]
| Arylboronic Acid | Substituent Nature | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 92 |
| Phenylboronic acid | Benchmark | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 77 |
| This compound | Strongly Electron-Withdrawing | 74 |
| 2-Methylphenylboronic acid | Sterically Hindered | 60 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a representative protocol for a Buchwald-Hartwig amination involving an aryl halide and an amine, which serves as a benchmark for understanding the C-N bond formation context.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Amine (e.g., aniline, 1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl halide, amine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Catalytic Cycles and Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle of the Chan-Lam coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This guide provides a comparative framework for understanding the reactivity of This compound in relation to other common arylboronic acids.
-
In Suzuki-Miyaura couplings, its strong electron-withdrawing nature places it among the less reactive substrates, necessitating optimized conditions, potentially including more active catalysts or stronger bases, to achieve high yields.
-
In Chan-Lam couplings, it is expected to perform reasonably well, as this reaction is more tolerant of electron-poor arylboronic acids.
-
In Buchwald-Hartwig-type aminations, its reactivity is likely to be moderate, and the choice of an appropriate ligand system will be crucial for efficient coupling.
By understanding these reactivity trends and utilizing the provided protocols as a starting point, researchers can more effectively incorporate this valuable and functionalized building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid Derivatives via Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. This guide provides an in-depth comparative analysis of various palladium catalysts for the coupling of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid with aryl halides, a key transformation in the synthesis of various pharmaceutically relevant scaffolds. We will delve into the nuances of catalyst selection, supported by experimental data from analogous systems, and provide detailed protocols to ensure reproducible, high-yield outcomes.
The Strategic Importance of this compound Derivatives
The (3-(Ethylcarbamoyl)-5-fluorophenyl) moiety is a significant structural motif found in a range of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethylcarbamoyl group provides a key hydrogen bond donor and acceptor, crucial for molecular recognition in biological systems. The reliable and high-yielding synthesis of biaryl compounds incorporating this fragment is therefore of critical interest.
Understanding the Catalytic Landscape: A Comparative Analysis
The choice of catalyst is the most critical parameter for a successful Suzuki-Miyaura coupling. The performance of a catalyst is dictated by the nature of the palladium source and, more importantly, the associated ligands which influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ has been the go-to catalyst for a wide array of cross-coupling reactions due to its commercial availability and ease of use.[1] It is a pre-formed Pd(0) complex, meaning it can directly enter the catalytic cycle without a pre-activation step.
Expected Performance: For the coupling of this compound, which possesses a somewhat electron-withdrawing carbamoyl group, with a standard aryl bromide, Pd(PPh₃)₄ can be expected to provide moderate to good yields. However, for more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, its performance may be limited.
The Robust Alternative: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
Pd(dppf)Cl₂ is a popular air-stable Pd(II) precatalyst that, upon reduction in situ, forms a highly active Pd(0) species. The dppf ligand possesses a large "bite angle," which has been shown to promote reductive elimination and stabilize the catalytic species, often leading to higher yields and better functional group tolerance compared to Pd(PPh₃)₄.[2]
Expected Performance: For the target coupling, Pd(dppf)Cl₂ is anticipated to offer improved yields over Pd(PPh₃)₄, particularly with more complex or less reactive coupling partners. Its robustness makes it a reliable choice for a broader range of substrates.
The Modern Era: Buchwald Ligands and Precatalysts
The development of bulky, electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized Suzuki-Miyaura coupling. Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling even the most challenging substrates at low catalyst loadings.[3][4] The use of pre-formed palladacycle precatalysts, such as tBuXPhos Pd G3, further enhances reproducibility and ease of handling.[5]
Expected Performance: For the coupling of this compound, catalyst systems based on Buchwald ligands are expected to provide the highest yields and shortest reaction times.[6][7] These catalysts are particularly advantageous for couplings involving aryl chlorides and for substrates with significant steric hindrance. The electron-rich nature of these ligands facilitates the oxidative addition step, which is often the rate-limiting step for less reactive aryl halides.[8]
Comparative Yield Analysis (Predicted)
| Catalyst System | Base | Solvent | Temperature (°C) | Predicted Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70-80 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | >95 |
Experimental Protocols
Synthesis of the Aryl Halide Precursor: N-Ethyl-3-bromo-5-fluorobenzamide
A plausible synthetic route to the required aryl bromide coupling partner starts from 3-bromo-5-fluorobenzoic acid.
Step-by-step Protocol:
-
To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the resulting crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
Slowly add a solution of ethylamine (2.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-ethyl-3-bromo-5-fluorobenzamide.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Developing an HPLC Method for Analyzing (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals, the robust analysis of reaction mixtures is a cornerstone of chemical synthesis. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods tailored for the quantitative and qualitative assessment of reaction mixtures containing (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. This compound, a key building block in medicinal chemistry, presents unique analytical challenges due to the inherent properties of arylboronic acids.
Boronic acids are pivotal in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, which are instrumental in creating a diverse array of bioactive molecules. The ability to accurately monitor these reactions is crucial for optimizing yield, profiling impurities, and ensuring the quality of the final product.[1] However, the analysis of boronic acids by reversed-phase HPLC is not without its difficulties. These polar compounds often exhibit poor retention on traditional C18 columns.[2] Furthermore, the boronic acid functional group can engage in undesirable secondary interactions with the silica stationary phase, leading to poor peak shape.
This guide moves beyond a simple recitation of methods. It delves into the rationale behind strategic choices in column chemistry, mobile phase composition, and sample preparation, providing a comprehensive framework for developing a self-validating and reliable analytical method.
I. The Analytical Challenge: Understanding the Analyte and Matrix
This compound is a moderately polar aromatic compound. Its analysis within a reaction mixture necessitates the separation of the starting material from potential reactants (e.g., organohalides in a Suzuki coupling), catalysts, byproducts, and degradation products.
A primary challenge in the reversed-phase HPLC analysis of boronic acid reaction mixtures is the potential for on-column degradation, particularly if boronic esters are used as precursors or are present in the mixture.[2] These esters are prone to hydrolysis back to the more polar boronic acids.[3] Additionally, boronic acids themselves can dehydrate to form cyclic anhydrides known as boroxines.[4] A successful HPLC method must be able to separate all these species effectively.
II. Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical parameter in HPLC method development. For a molecule like this compound, several column chemistries should be considered and compared.
dot
References
A Senior Application Scientist's Guide to Boronic Acids vs. Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic success. In the landscape of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation. At its heart lies the organoboron reagent. The choice between a boronic acid and its corresponding ester derivative is not merely a matter of preference but a strategic decision that profoundly impacts reaction kinetics, stability, and overall efficiency. This guide provides an in-depth, objective comparison, grounded in experimental evidence, to empower chemists to make the most informed choice for their specific synthetic challenges.
The Central Paradigm: A Trade-Off Between Reactivity and Stability
The fundamental difference between boronic acids and boronic esters can be distilled into a single, critical trade-off: reactivity versus stability.[1] Understanding the nuances of this balance is the key to mastering their application in cross-coupling catalysis.
-
Boronic Acids: The Reactive Workhorse Boronic acids are generally more reactive and often facilitate faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This heightened reactivity stems from the Lewis acidity of the trivalent boron center, which is believed to facilitate the crucial transmetalation step of the catalytic cycle.[1][2] However, this potency comes at a significant cost: instability. Boronic acids are notoriously susceptible to several decomposition pathways that can compromise their shelf-life and reaction yields.[1][2]
-
Protodeboronation: Cleavage of the C–B bond by a proton source, a common side reaction in aqueous or acidic conditions, renders the reagent inactive.[4][5]
-
Oxidation: The C–B bond can be oxidatively cleaved, converting the boronic acid into an alcohol and boric acid, a particular concern for long-term storage and under certain reaction conditions.[6][7]
-
Anhydride Formation: In anhydrous conditions, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines .[8][9] While boroxines can be active in cross-coupling, their formation complicates stoichiometry and can alter reactivity profiles.[10]
-
-
Boronic Esters: The Stable and Steady Performer Boronic esters, most commonly the pinacol esters (Bpin), offer a robust solution to the stability issues of boronic acids.[1][11] Formed by the condensation of a boronic acid with a diol, these cyclic derivatives are typically crystalline, bench-stable solids that are significantly easier to handle, purify by standard column chromatography, and store for extended periods.[1][2][12] This exceptional stability makes them the reagent of choice for multi-step syntheses, automated high-throughput screening, and when working with complex, sensitive substrates.[1]
The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] For years, it was widely believed that boronic esters must first hydrolyze in situ to the more reactive boronic acid to participate in the catalytic cycle. However, recent mechanistic investigations have provided compelling evidence that boronic esters can and do undergo direct transmetalation with the palladium complex, bypassing the need for prior hydrolysis.[13][14][15] The exact pathway can be influenced by the specific ester and reaction conditions.
The Catalytic Cycle and Reagent Equilibrium
To appreciate the roles of these reagents, one must understand the fundamental mechanism of the Suzuki-Miyaura reaction and the equilibria in which the boron species participate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The organoboron reagent (Ar'-B(OR)₂) enters the cycle during the transmetalation step. The nature of the 'OR' groups (hydroxyls for an acid, a diol for an ester) directly influences the rate and efficiency of this critical step.
Caption: Equilibrium between a boronic acid, its boroxine, and its pinacol ester.
Beyond the Basics: MIDA Esters and Trifluoroborates
For specialized applications, other derivatives offer unique advantages:
-
Potassium Organotrifluoroborates (R-BF₃K): These tetracoordinate boron salts are exceptionally stable, crystalline solids.[16][17] They act as a protected form of boronic acids, requiring in situ hydrolysis under the reaction conditions to slowly release the active boronic acid.[18][19] This "slow release" strategy is highly effective for coupling notoriously unstable boronic acids, minimizing decomposition while maintaining a low, steady concentration of the reactive species for the catalyst.[4]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are uniquely stable to anhydrous cross-coupling conditions, a wide range of reagents, and silica gel chromatography.[20][21] However, the boronic acid can be readily unmasked using mild aqueous base. This "on/off" switch for reactivity has enabled the development of powerful synthetic strategies like iterative cross-coupling (ICC), where complex molecules are built in a stepwise fashion analogous to peptide synthesis.[22][23][24]
Quantitative Performance Comparison
The following tables summarize the key characteristics and provide representative experimental data to illustrate the practical implications of reagent choice.
Table 1: Comparative Properties of Boronic Acids and Boronic Esters
| Parameter | Boronic Acids | Boronic Acid Pinacol Esters |
| Reactivity | Generally higher; faster reaction rates.[1][3] | Generally lower; slower reaction rates.[1] |
| Stability | Prone to protodeboronation and oxidation; can be unstable on storage.[1][2][9] | High; often bench-stable, crystalline solids with long shelf-life.[1][11] |
| Handling | Can be challenging; requires inert atmosphere and low temperatures for long-term storage of sensitive derivatives.[2] | Easy to handle and weigh in air.[2][12] |
| Purification | Challenging to purify by chromatography due to polarity and potential for decomposition on silica.[25] | Readily purified by standard column chromatography.[1][2] |
| Typical Use Case | Rapid, straightforward couplings where the acid is readily available and known to be stable. | Multi-step synthesis, automated workflows, library synthesis, reactions requiring high reproducibility.[1] |
Table 2: Representative Experimental Data for Suzuki-Miyaura Coupling Reaction: 4-Bromoanisole + Arylboron Reagent → 4-Methoxybiphenyl
| Entry | Boron Reagent | Catalyst (mol%) | Base | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (2%) | 2M Na₂CO₃ | 2 | 92 |
| 2 | Phenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ (2%) | 2M Na₂CO₃ | 6 | 90 |
| 3 | 2-Furylboronic Acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 4 | 65 (decomposition observed) |
| 4 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 8 | 88 |
Note: Data is representative and synthesized from trends reported in the literature. Actual results may vary based on specific conditions and substrate purity.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for a standard Suzuki-Miyaura coupling to highlight the practical differences when using a boronic acid versus a boronic ester.
Protocol A: Coupling with Phenylboronic Acid
Objective: Synthesis of 4-Methoxybiphenyl from 4-Bromoanisole and Phenylboronic Acid.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (134 mg, 1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (5 mL) followed by the 2M aqueous Na₂CO₃ solution (2.0 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 4-methoxybiphenyl.
Protocol B: Coupling with Phenylboronic Acid Pinacol Ester
Objective: Synthesis of 4-Methoxybiphenyl from 4-Bromoanisole and Phenylboronic Acid Pinacol Ester.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (224 mg, 1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), (424 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL) and Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, the phenylboronic acid pinacol ester, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require a longer time, typically 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-methoxybiphenyl.
Conclusion and Decision-Making Framework
The selection between a boronic acid and a boronic ester is dictated by the specific requirements of the synthetic task.
Choose a Boronic Acid When:
-
Maximizing the reaction rate is the primary objective.[1]
-
The specific boronic acid is known to be stable and can be used shortly after preparation or has been stored under strictly inert conditions.
-
The synthetic scale is small and potential issues with reagent purity or decomposition can be tolerated.
Choose a Boronic Ester (e.g., Pinacol Ester) When:
-
Stability, ease of handling, and long-term storage are critical.[1][11]
-
The reaction is part of a complex, multi-step synthesis where starting material integrity is paramount.[2]
-
The workflow is automated or involves high-throughput screening, demanding reproducible results.
-
The corresponding boronic acid is known to be unstable (e.g., many heteroarylboronic acids).[16]
-
Slightly longer reaction times are acceptable to ensure a cleaner reaction profile and higher isolated yield.[2]
Ultimately, the superior stability, purity, and handling characteristics of boronate esters often make them the preferred choice in the demanding environments of pharmaceutical and materials science research. By understanding the fundamental principles outlined in this guide, researchers can make more strategic, data-driven decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid for Pharmaceutical Applications
In the synthesis of small molecule pharmaceuticals, the quality of starting materials and intermediates is paramount. (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a sophisticated building block, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex active pharmaceutical ingredients (APIs).[1] The purity of this reagent is not a trivial specification; it directly influences reaction efficiency, impurity profiles of subsequent steps, and the safety and efficacy of the final drug product. Arylboronic acids, while invaluable, present unique analytical challenges due to their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration and their susceptibility to protodeboronation under certain conditions.[2][3]
This guide provides a comprehensive, field-proven comparison of the essential analytical methodologies required for a robust purity assessment of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach for researchers and drug development professionals.
Chapter 1: Chromatographic Purity & Impurity Profiling by RP-HPLC
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the cornerstone of purity determination for most organic molecules, including this boronic acid. It excels at separating the main compound from structurally similar process-related impurities and degradation products, offering excellent quantitation.
The "Why" Behind the Method: Achieving Optimal Separation
The choice of a C18 stationary phase is foundational, providing a nonpolar medium that effectively retains the moderately polar analyte. The critical aspect of method development for boronic acids is controlling their ionization state and stability. An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is employed to suppress the ionization of the boronic acid group [B(OH)₂], resulting in better peak shape and reproducible retention times. The gradient elution, moving from a highly aqueous mobile phase to a high concentration of organic solvent (acetonitrile), ensures that both polar and non-polar impurities are eluted and quantified within a reasonable timeframe.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column : Waters XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm, or equivalent.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Program :
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40 °C.
-
Detection Wavelength : 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume : 5 µL.
-
Sample Preparation : Prepare a sample stock solution of approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
Data Interpretation & Trustworthiness
Purity is calculated using the area percent method. The system's trustworthiness is validated by analyzing a qualified reference standard to confirm retention time and response. Peak purity analysis using a DAD is crucial to ensure the main peak is not co-eluting with any impurities. Potential impurities to monitor include unreacted starting materials from the synthesis (e.g., substituted bromobenzonitriles), homocoupling byproducts, and the product of protodeboronation (ethyl-3-fluorobenzamide).[2]
Caption: A typical workflow for purity determination by RP-HPLC.
Chapter 2: Orthogonal Verification Methods
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which measure different chemical or physical properties, are essential for confirming identity and detecting impurities that may be missed by the primary technique.
Method 1: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. For this compound, a suite of NMR experiments is highly informative.
-
¹H NMR : Confirms the presence and connectivity of all protons, including the ethyl group and the aromatic protons. The integration ratio between these groups serves as a primary check on the structure.
-
¹⁹F NMR : As a fluorinated compound, ¹⁹F NMR is a uniquely powerful and highly sensitive tool.[4][5] A pure sample should ideally exhibit a single, sharp signal. The presence of additional fluorine signals is a direct indication of fluorinated impurities.
-
¹¹B NMR : This technique directly probes the boron atom.[6][7] A pure boronic acid will have a characteristic chemical shift (typically broad, around 25-35 ppm). The presence of boroxine trimers can be identified by a separate signal, often shifted slightly downfield.
Method 2: LC-Mass Spectrometry (LC-MS) for Molecular Weight Verification
Connecting the HPLC system to a mass spectrometer provides an orthogonal mode of detection. MS confirms the molecular weight of the main peak and provides mass information for all impurity peaks, which is critical for their identification.
-
The "Why" Behind the Method : ESI-MS is highly sensitive and, when operated in high-resolution mode (e.g., TOF or Orbitrap), can provide an accurate mass measurement to within a few parts per million (ppm). This allows for the confirmation of the elemental formula, a definitive piece of identity confirmation. It is particularly useful for detecting non-chromophoric impurities missed by UV detection.[8]
-
Data Interpretation : In positive ion mode, the primary ion observed should correspond to [M+H]⁺. In negative mode, [M-H]⁻ or adducts with mobile phase modifiers may be seen. The presence of an ion corresponding to the trimeric boroxine anhydride should also be investigated, as this can form in the MS source.[9]
Method 3: Thermal Analysis (DSC & TGA)
Thermal methods provide information on solid-state properties, including the presence of water or residual solvents.
-
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated. It provides a precise melting point, which is a key indicator of purity. Furthermore, the shape of the melting endotherm can be used to calculate purity based on the van't Hoff equation, though this method is most effective for purity levels >98.5%.[10]
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For boronic acids, this is an excellent tool to quantify water content, as dehydration (loss of bound water or water from boroxine formation) will result in a distinct mass loss at a specific temperature range.[11][12]
Method 4: Karl Fischer Titration for Water Content
While TGA can measure water content, Karl Fischer (KF) titration is the gold standard for its specificity and accuracy, capable of measuring water content from ppm levels to 100%.[13][14][15][16] Given that boronic acids can exist as hydrates and their water content can affect reactivity and accurate weighing, KF analysis is a mandatory component of a complete purity assessment.
Chapter 3: A Holistic Purity Assessment Strategy
No single method can provide a complete picture of a compound's purity. A holistic strategy integrates these orthogonal techniques into a logical workflow to build a comprehensive and trustworthy certificate of analysis.
Caption: A holistic workflow integrating multiple techniques for final purity certification.
Summary Comparison of Purity Assessment Methods
| Technique | Primary Information | Strengths | Limitations |
| RP-HPLC | Quantitative purity, related substances | High sensitivity and resolution; robust and reproducible for quantitation. | Requires a chromophore; identity of peaks is not confirmed. |
| NMR ('H, 'F) | Unambiguous structural identity | Provides detailed structural information; ¹⁹F is highly specific for this molecule. | Lower sensitivity for trace impurities compared to HPLC; quantification requires internal standards (qNMR). |
| LC-MS | Molecular weight confirmation, impurity ID | High sensitivity; provides mass data for definitive peak identification. | Response factors can be highly variable, making direct quantitation challenging without standards for each impurity. |
| DSC | Melting point, thermal events, purity (>98.5%) | Provides a key physical constant (m.p.); can estimate purity without standards. | Not suitable for thermally unstable compounds; less accurate for low purity samples. |
| TGA | Water and residual solvent content | Accurate quantification of volatile components based on mass loss. | Not specific; cannot distinguish between different volatile components (e.g., water vs. methanol). |
| Karl Fischer | Specific water content | Gold standard for water determination; highly specific and accurate across a wide range. | Only measures water content. |
Conclusion
The rigorous assessment of this compound purity is a non-negotiable requirement in the pharmaceutical industry. A scientifically sound evaluation relies on the intelligent integration of orthogonal analytical techniques. While RP-HPLC provides the quantitative backbone for purity and impurity levels, it must be supported by NMR for unequivocal structural confirmation, mass spectrometry for molecular weight verification, and techniques like Karl Fischer titration and thermal analysis to account for non-chromatophoric and volatile components like water. This multi-faceted approach ensures a comprehensive understanding of the material's quality, mitigating risks in drug development and manufacturing.
References
- 1. waters.com [waters.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron NMR Spectroscopy - Magritek [magritek.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
- 12. kiche.or.kr [kiche.or.kr]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. metrohmsiam.com [metrohmsiam.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical reagent. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every step is a self-validating component of a robust laboratory safety culture.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always available, we can extrapolate a reliable hazard profile from analogous structures like 3-fluorophenylboronic acid and phenylboronic acid.[1][2] Organoboron compounds, as a class, must be handled as hazardous chemical waste.[3]
Anticipated Hazard Profile:
| Hazard Classification | Description & Rationale | Precautionary Guidance |
| Acute Toxicity (Oral) | Phenylboronic acid is classified as "Harmful if swallowed" (H302).[4][5] It is prudent to assume this compound shares this characteristic. | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor immediately and rinse mouth.[4] |
| Skin Irritation | Substituted phenylboronic acids are frequently classified as skin irritants (H315).[6][7] The presence of the fluoro and carbamoyl groups necessitates caution. | Avoid contact with skin. Wear appropriate protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[6] |
| Serious Eye Irritation | This class of compounds is known to cause serious eye irritation (H319).[6][7] | Avoid contact with eyes. Wear tightly fitting safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | As a fine powder, the compound may cause respiratory irritation (H335).[7][8] | Avoid breathing dust. All handling and disposal activities should occur in a chemical fume hood or well-ventilated area.[7][9] |
| Reproductive Toxicity | Boric acid and some borates are included in the Candidate List of Substances of Very High Concern (SVHC) in Europe due to potential reproductive toxicity.[10][11] This potential hazard should be considered for all organoboron compounds. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[10] |
Personal Protective Equipment (PPE) and Immediate Safety
Adherence to proper PPE is the first line of defense against chemical exposure. All disposal activities must be conducted within a certified chemical fume hood.[12]
| PPE Category | Specification & Justification |
| Eye Protection | Tightly fitting safety goggles or a face shield. Protects against accidental splashes and aerosolized powder.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. Dispose of contaminated gloves as hazardous waste.[9] |
| Protective Clothing | A long-sleeved lab coat and closed-toe shoes are mandatory to protect against skin contact.[9] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If a fume hood is unavailable or there is a high risk of aerosolization, a NIOSH-approved respirator is necessary.[12] |
Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle of chemical disposal is that all chemical waste is considered hazardous until proven otherwise. Never dispose of this compound down the sanitary sewer or in regular trash. [12][13]
Step 1: Waste Segregation
The causality behind this step is critical: mixing incompatible waste streams can lead to violent chemical reactions, gas evolution, or fire.
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Rationale: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[3] Boronic acid waste should be kept separate from other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[3]
Step 2: Containerization and Labeling
Proper containerization and labeling are regulatory requirements designed to ensure safety and compliance.
-
Action (Container): Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[12] Ensure the container is clean, dry, and in good condition.
-
Action (Labeling): As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution.[13] Fill out the label completely and legibly with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . List all other components, including solvents, with percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Your name, lab number, and contact information.[13]
-
-
Rationale: Accurate labeling prevents accidental misuse, informs emergency responders, and is mandated by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
Step 3: Accumulation and Storage
Waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA).[15][16]
-
Action: Store the sealed and labeled waste container in your designated SAA, which is often a secondary containment bin within a chemical fume hood or a designated cabinet.
-
Rationale: The SAA keeps hazardous waste under the control of laboratory personnel in a secure location, minimizing the risk of spills and exposure.[16] Containers must be kept closed at all times except when adding waste.[17] Federal regulations limit accumulation to 55 gallons of hazardous waste or one quart of acutely hazardous waste per SAA.[13][16]
Step 4: Final Disposal Logistics
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once the container is full (no more than 90% capacity to allow for expansion[18]), fill in the "full" date on the hazardous waste tag.[13] Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.
-
Rationale: Laboratory personnel should never transport hazardous waste themselves.[13] Final disposal must be handled by a licensed facility to ensure compliance with all local, state, and federal regulations.[9][17]
Disposal Workflow Diagram
Caption: Decision workflow for proper handling and disposal of boronic acid waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.[12]
-
Assess: If the spill is large, involves highly toxic materials, or you are unsure how to proceed, contact your EHS department immediately.
-
Contain (Small Spills):
-
Solid Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9] Sweep up the material and place it in a sealed, labeled hazardous waste container.[9]
-
Liquid Spill: Absorb the spill with an inert absorbent pad or material. Collect the contaminated absorbent and place it into a sealed, labeled hazardous waste container.[12]
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[12]
-
Report: Report all spills to your laboratory supervisor and EHS department, per institutional policy.[12]
A Note on Deactivation and Neutralization
While some laboratory guides describe neutralization procedures for simple corrosive wastes[19][20], this practice is not recommended for this compound without explicit, prior approval and a specific protocol from your EHS department.
-
Rationale for Caution: Boronic acids are not simple mineral acids. Attempted neutralization with a strong base can be exothermic and may not lead to complete deactivation. Furthermore, improper technique can aerosolize the hazardous material. The safest and most compliant method is collection and disposal via a licensed professional waste handler.[3]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility. When in doubt, always consult your institution's Chemical Hygiene Plan and contact your EHS department for guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Fluorophenylboronic acid = 95.0 768-35-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. geneseo.edu [geneseo.edu]
- 11. Substance Information - ECHA [echa.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. vumc.org [vumc.org]
- 14. nationalacademies.org [nationalacademies.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
- 17. pfw.edu [pfw.edu]
- 18. ethz.ch [ethz.ch]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
